5-(Bromomethyl)-2-(tert-butyl)thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12BrNS |
|---|---|
Molecular Weight |
234.16 g/mol |
IUPAC Name |
5-(bromomethyl)-2-tert-butyl-1,3-thiazole |
InChI |
InChI=1S/C8H12BrNS/c1-8(2,3)7-10-5-6(4-9)11-7/h5H,4H2,1-3H3 |
InChI Key |
NAWMJRPGIXJDLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(S1)CBr |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromomethyl 2 Tert Butyl Thiazole
Retrosynthetic Analysis Strategies for 5-(Bromomethyl)-2-(tert-butyl)thiazole
Retrosynthetic analysis provides a logical framework for dissecting the target molecule and planning a viable synthetic route by identifying key chemical bonds that can be disconnected to reveal simpler, more readily available starting materials.
The primary retrosynthetic disconnection for this compound is the C-Br bond of the bromomethyl group. This disconnection is classified as a Functional Group Interconversion (FGI), leading to the immediate precursor, 5-methyl-2-(tert-butyl)thiazole. This precursor is a logical synthetic target as the subsequent transformation—a side-chain bromination—is a well-established reaction.
A further disconnection of the thiazole (B1198619) ring itself points towards the renowned Hantzsch thiazole synthesis. mdpi.com This involves breaking the N1-C2 and S1-C5 bonds, which reveals two key synthons: a thioamide synthon and an α-halocarbonyl synthon. For the synthesis of the 5-methyl-2-(tert-butyl)thiazole precursor, these synthons correspond to pivalamide (B147659) (2,2-dimethylpropanethioamide) and a 3-halo-2-butanone equivalent.
| Target Molecule | Disconnection Strategy | Key Precursor | Synthons |
| This compound | Functional Group Interconversion (FGI) | 5-methyl-2-(tert-butyl)thiazole | N/A |
| 5-methyl-2-(tert-butyl)thiazole | Hantzsch Thiazole Synthesis | N/A | Pivalamide and a 3-halobutan-2-one derivative |
Based on the retrosynthetic analysis, a forward synthetic plan is formulated. The strategy prioritizes the early and efficient construction of the substituted thiazole ring. The installation of the tert-butyl group at the C-2 position and the methyl group at the C-5 position is designed to occur simultaneously during the ring-forming cyclocondensation reaction. This approach is generally more efficient than attempting to functionalize a pre-existing thiazole ring at both positions.
The final step is the regioselective bromination of the C-5 methyl group. This transformation must be conducted under conditions that favor side-chain halogenation over electrophilic substitution on the thiazole ring itself, which is electron-rich at the C-5 position. pharmaguideline.com
Precursor Synthesis and Pre-functionalization Strategies
The most direct and widely used method for constructing the 2-(tert-butyl)-5-methylthiazole (B12962375) scaffold is the Hantzsch thiazole synthesis. mdpi.comtandfonline.com This one-pot multicomponent reaction involves the cyclocondensation of an α-haloketone with a thioamide.
In this specific synthesis, pivalamide (2,2-dimethylpropanethioamide) serves as the source for the C-2 tert-butyl group and the nitrogen and sulfur atoms of the ring. The α-haloketone of choice is typically 3-chloro-2-butanone (B129570) or 3-bromo-2-butanone, which provides the C-4 and C-5 carbons, along with the C-5 methyl substituent. The reaction is typically carried out in a suitable solvent such as ethanol (B145695) or dimethylformamide (DMF), often with mild heating to drive the reaction to completion.
| Thioamide | α-Haloketone | Reaction Conditions | Product |
| Pivalamide | 3-Bromo-2-butanone | Ethanol, Reflux | 5-methyl-2-(tert-butyl)thiazole |
| Pivalamide | 3-Chloro-2-butanone | DMF, 60 °C | 5-methyl-2-(tert-butyl)thiazole |
As outlined in the strategic planning, incorporating the methyl group during the initial ring formation is the most efficient method. By using a substituted α-haloketone like 3-bromo-2-butanone, the C-5 methyl group is installed directly and regioselectively.
Alternative strategies, such as the functionalization of a pre-formed 2-(tert-butyl)thiazole, are less common due to potential regioselectivity issues. Direct electrophilic methylation of the thiazole ring is challenging. A multi-step sequence involving lithiation at C-5 followed by quenching with a methylating agent (e.g., methyl iodide) could be envisioned but adds complexity compared to the convergent Hantzsch synthesis. researchgate.net
Regioselective Bromination Reactions for the Formation of the Bromomethyl Moiety
The final step in the synthesis is the conversion of the methyl group at the C-5 position into a bromomethyl group. This transformation requires a regioselective bromination that specifically targets the side chain.
This reaction is typically accomplished via a free-radical halogenation mechanism. N-Bromosuccinimide (NBS) is the reagent of choice for this type of allylic or benzylic bromination, as it can provide a low, constant concentration of bromine radicals, minimizing side reactions. The reaction is initiated using either a radical initiator, such as azobisisobutyronitrile (AIBN), or photochemical energy (UV light). The reaction is performed in a non-polar solvent, most commonly carbon tetrachloride (CCl₄) or cyclohexane, which favors the radical pathway. nih.gov
The selectivity for the methyl group over the thiazole ring is high under these conditions. Electrophilic aromatic substitution, which would lead to bromination on the ring, is disfavored by the radical mechanism.
| Starting Material | Brominating Agent | Initiator/Conditions | Solvent | Product |
| 5-methyl-2-(tert-butyl)thiazole | N-Bromosuccinimide (NBS) | AIBN, Reflux | CCl₄ | This compound |
| 5-methyl-2-(tert-butyl)thiazole | N-Bromosuccinimide (NBS) | UV light (hν), Reflux | Cyclohexane | This compound |
Radical Bromination Techniques (e.g., N-Bromosuccinimide (NBS) with Radical Initiators)
The conversion of 2-(tert-butyl)-5-methylthiazole to this compound is commonly achieved via a free-radical bromination reaction. This transformation is analogous to the well-established Wohl-Ziegler reaction for allylic and benzylic bromination. wikipedia.orgmasterorganicchemistry.comchadsprep.com The methyl group at the 5-position of the thiazole ring behaves similarly to a benzylic methyl group, as the C-H bonds are weakened by the adjacent aromatic ring, facilitating hydrogen abstraction by a radical species. masterorganicchemistry.com
The reagent of choice for this reaction is N-Bromosuccinimide (NBS). organic-chemistry.org NBS is favored over molecular bromine (Br₂) because it provides a low, constant concentration of bromine radicals (Br•) and molecular bromine throughout the reaction. This controlled concentration is crucial for minimizing competitive side reactions, such as electrophilic addition to the thiazole ring. masterorganicchemistry.comchadsprep.com
The mechanism proceeds through a radical chain reaction initiated by the homolytic cleavage of a radical initiator. chemistrysteps.com Common initiators include azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which decompose upon heating or photochemical irradiation to generate radicals. wikipedia.org
The key steps are:
Initiation: The initiator decomposes to form radicals, which then react with NBS or trace HBr to generate a bromine radical (Br•). chemistrysteps.comchemistrysteps.com
Propagation:
A bromine radical abstracts a hydrogen atom from the methyl group of 2-(tert-butyl)-5-methylthiazole, forming a resonance-stabilized thiazol-5-ylmethyl radical and hydrogen bromide (HBr). chemistrysteps.com
The generated HBr reacts with NBS to produce a molecule of bromine (Br₂). chemistrysteps.com
The thiazol-5-ylmethyl radical reacts with Br₂ to form the desired product, this compound, and a new bromine radical, which continues the chain. chemistrysteps.com
Termination: The reaction is terminated by the combination of any two radical species.
This method is highly effective for selectively brominating the methyl group while leaving the thiazole ring and the tert-butyl group intact. nih.gov
Optimization of Reaction Conditions: Solvent Effects, Temperature Control, and Stoichiometry
The success and selectivity of the radical bromination are highly dependent on the careful optimization of reaction parameters.
Solvent: The choice of solvent is critical. Non-polar, anhydrous solvents are typically used to prevent hydrolysis of NBS and the product. wikipedia.org Carbon tetrachloride (CCl₄) has been traditionally used but is now often replaced by less toxic alternatives like 1,2-dichlorobenzene (B45396) or trifluoromethylbenzene (PhCF₃) due to safety concerns. masterorganicchemistry.comresearchgate.net The solvent must be able to sustain the radical chain reaction and dissolve the substrate and reagents.
Temperature Control: The reaction is typically conducted at the reflux temperature of the chosen solvent to ensure thermal decomposition of the radical initiator (e.g., AIBN or BPO) and maintain the radical chain process. wikipedia.org Precise temperature control is necessary to balance the rate of initiation with the rate of propagation and minimize thermal degradation of reactants or products.
Stoichiometry: The molar ratio of reactants is crucial for maximizing yield and minimizing side reactions. A slight excess of NBS (e.g., 1.05-1.1 equivalents) is often used to ensure complete consumption of the starting material. However, a large excess should be avoided to prevent over-bromination. scientificupdate.com The amount of radical initiator is catalytic, typically ranging from 0.01 to 0.1 equivalents relative to the substrate.
| Parameter | Optimal Condition | Rationale and Effect on Reaction |
| Solvent | Anhydrous, non-polar (e.g., CCl₄, 1,2-dichlorobenzene) | Prevents hydrolysis of NBS and product; supports the radical chain mechanism. wikipedia.org |
| Temperature | Reflux temperature of the solvent | Ensures thermal decomposition of the initiator to start and sustain the radical chain reaction. |
| Initiator | AIBN or Benzoyl Peroxide (catalytic amount) | Provides the initial radical source to begin the chain reaction upon thermal or photolytic decomposition. wikipedia.org |
| Stoichiometry | NBS (1.0-1.1 eq.), Initiator (0.01-0.1 eq.) | A slight excess of NBS drives the reaction to completion, while a catalytic amount of initiator is sufficient. Excess NBS can lead to side reactions. scientificupdate.com |
Evaluation of Competing Side Reactions and Selectivity Control
While radical bromination with NBS is generally selective, several competing side reactions can occur, impacting the purity and yield of the final product.
Over-bromination: The most common side reaction is the formation of 5-(dibromomethyl)-2-(tert-butyl)thiazole. scientificupdate.com This occurs when the initially formed monobrominated product reacts further with NBS. Controlling the stoichiometry of NBS and limiting the reaction time are the primary methods to suppress this side reaction.
Ring Bromination: Electrophilic bromination of the thiazole ring is another potential side reaction. The electron-rich nature of the heterocyclic ring makes it susceptible to attack by electrophilic bromine species. Using NBS is advantageous as it maintains a very low concentration of molecular bromine, which disfavors electrophilic aromatic substitution. chadsprep.com Furthermore, the radical pathway is kinetically favored at the "benzylic-like" methyl group over addition to the aromatic ring. gla.ac.uk
Reaction with Initiator: Radicals from the initiator can potentially react with the substrate or product, leading to undesired byproducts, although this is generally a minor pathway.
Selectivity is controlled by ensuring the reaction proceeds exclusively through the desired radical chain mechanism. This is achieved by using pure, recrystallized NBS, maintaining strictly anhydrous conditions, and using an appropriate radical initiator rather than relying on heat or light alone, which can sometimes promote ionic pathways. wikipedia.org
Alternative Synthetic Routes and Methodological Comparisons
Besides the direct bromination of a methylthiazole precursor, this compound can be synthesized by methods that construct the thiazole ring as a key step.
Cycloaddition and Condensation Reactions for Thiazole Ring Construction
The Hantzsch thiazole synthesis is a powerful and widely used condensation reaction for constructing the thiazole core. chemhelpasap.comsynarchive.com This method involves the reaction of an α-haloketone with a thioamide. organic-chemistry.orgscribd.com To synthesize the target compound, one could theoretically react pivalamide (2,2-dimethylpropanethioamide) with a 1,4-dihalogenated butanone derivative. This approach builds the 2-(tert-butyl) and 5-(bromomethyl) substituents directly into the ring structure.
Example Hantzsch Synthesis Pathway:
Reactants: 2,2-Dimethylpropanethioamide and an appropriate α-haloketone like 1,4-dibromo-2-butanone.
Mechanism: The reaction proceeds via nucleophilic attack of the sulfur atom of the thioamide on the carbon bearing the halogen of the α-haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com
Other modern methods for constructing 2,5-disubstituted thiazoles include metal-catalyzed cycloaddition reactions or one-pot condensation procedures involving various starting materials. acs.orgresearchgate.net For instance, some methods utilize [3+2] cycloadditions to form the five-membered ring. rsc.org
Strategies for Direct Bromomethylation or Post-Functionalization
An alternative to brominating a methyl group is to introduce the bromomethyl group onto a pre-formed 2-(tert-butyl)thiazole ring through post-functionalization. This is typically a multi-step process:
Introduction of a Functional Group Handle: The 5-position of 2-(tert-butyl)thiazole can be functionalized first. A common strategy involves halogen-metal exchange (e.g., starting from 5-bromo-2-(tert-butyl)thiazole and reacting with n-butyllithium) to generate a thiazol-5-yllithium species. researchgate.net This nucleophile can then be reacted with an electrophile like formaldehyde (B43269) to install a hydroxymethyl group (-CH₂OH).
Conversion to Bromomethyl Group: The resulting 2-(tert-butyl)thiazol-5-yl)methanol can then be converted to the desired bromomethyl compound using standard brominating agents for alcohols, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).
| Methodology | Key Reagents | Advantages | Disadvantages |
| Radical Bromination | 2-(tert-butyl)-5-methylthiazole, NBS, AIBN | High atom economy, direct, often high yielding. | Potential for over-bromination and ring bromination side reactions. scientificupdate.com |
| Hantzsch Synthesis | Thioamide, α-haloketone | Convergent, allows for diverse substituent patterns. chemhelpasap.comorganic-chemistry.org | Requires synthesis of potentially complex and unstable starting materials. |
| Post-Functionalization | 2-(tert-butyl)thiazole, n-BuLi, H₂CO, PBr₃ | Good control over regiochemistry. | Multi-step process, may involve harsh reagents (organolithiums). |
Purification and Isolation Techniques for High Purity this compound
Achieving high purity of this compound is essential for its use in subsequent synthetic steps. The purification strategy depends on the synthetic route employed and the nature of the byproducts.
Following a radical bromination with NBS, the crude reaction mixture typically contains the desired product, unreacted starting material, the dibrominated byproduct, and the succinimide (B58015) byproduct.
A standard workup and purification protocol involves the following steps:
Initial Filtration: After cooling the reaction mixture, the insoluble succinimide byproduct is removed by filtration. wikipedia.org
Aqueous Wash: The filtrate is washed with an aqueous solution (e.g., sodium bicarbonate or sodium thiosulfate) to remove any remaining traces of HBr, unreacted NBS, and other water-soluble impurities. This is followed by a wash with brine and drying over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.
Solvent Removal: The organic solvent is removed under reduced pressure using a rotary evaporator.
Chromatography/Recrystallization: The final purification of the crude product is typically achieved by one of two methods:
Silica (B1680970) Gel Column Chromatography: This is a highly effective method for separating the monobrominated product from the starting material and the over-brominated byproduct, which have different polarities. A gradient of non-polar to moderately polar solvents (e.g., hexanes and ethyl acetate) is commonly used as the eluent.
Recrystallization: If the product is a solid with suitable solubility properties, recrystallization from an appropriate solvent system can be an efficient method for obtaining high-purity crystalline material.
The purity of the final product is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.
Chromatographic Separation Methods (e.g., Column Chromatography, HPLC)
Chromatographic techniques are essential for the purification of this compound from crude reaction mixtures, separating it from unreacted starting materials, byproducts, and other impurities.
Column Chromatography:
Following the synthesis of this compound, the crude product is typically subjected to column chromatography for initial purification. Silica gel is the most common stationary phase for this purpose due to its efficacy in separating compounds with varying polarities. The selection of an appropriate mobile phase (eluent) is crucial for achieving good separation. A solvent system of ethyl acetate (B1210297) and hexane (B92381) is often employed, with the polarity being gradually increased to elute the desired compound. wiley-vch.denih.gov
A typical procedure involves dissolving the crude product in a minimal amount of a suitable solvent, such as dichloromethane, and adsorbing it onto a small amount of silica gel. This pre-adsorbed material is then carefully loaded onto the top of a prepared silica gel column. The elution process is initiated with a low-polarity solvent mixture, and the polarity is progressively increased to facilitate the separation of components. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
Table 1: Illustrative Column Chromatography Parameters for the Purification of this compound
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 0% to 20%) |
| Sample Loading | Dry loading or minimal solvent volume |
| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |
High-Performance Liquid Chromatography (HPLC):
For achieving higher purity or for analytical assessment, High-Performance Liquid Chromatography (HPLC) is a powerful technique. researchgate.net Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly used for the purification and analysis of organic compounds such as thiazole derivatives.
In a typical HPLC separation, a solution of the partially purified compound is injected into the system. The mobile phase, often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, carries the sample through the column. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. A UV detector is commonly used to monitor the elution of the compound.
Crystallization and Recrystallization Procedures
Crystallization is a fundamental technique for the final purification of this compound, particularly after initial purification by chromatography. This method relies on the principle that the solubility of a compound in a solvent is dependent on temperature.
The process involves dissolving the compound in a suitable solvent or a mixture of solvents at an elevated temperature to create a saturated or near-saturated solution. The choice of solvent is critical; the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures. For thiazole derivatives, common recrystallization solvents include ethanol, methanol, or mixtures of solvents like ethyl acetate/hexane. mdpi.comjocpr.com
The hot solution is then slowly cooled to allow for the formation of a crystalline solid. Slow cooling promotes the growth of larger, purer crystals, as the impurities tend to remain in the solution. After complete crystallization, the solid is collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and then dried under vacuum.
Table 2: Potential Solvents for Crystallization of this compound
| Solvent/Solvent System | Rationale |
| Ethanol | Good solubility at high temperatures, lower solubility at low temperatures. |
| Methanol | Similar properties to ethanol, can be a good alternative. |
| Ethyl Acetate/Hexane | A polar/non-polar mixture that can be fine-tuned for optimal solubility. |
| Dichloromethane/Hexane | Another solvent system that allows for adjustable polarity. |
Purity Assessment Methodologies
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic methods is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Proton (¹H) NMR and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for structural elucidation and purity assessment. nih.govmdpi.comnih.govmdpi.comresearchgate.net The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, characteristic signals would be expected for the tert-butyl group, the bromomethyl group, and the thiazole ring proton. The integration of these signals can also give a quantitative measure of the relative number of protons, which helps in confirming the structure.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give a distinct signal, and the chemical shift of these signals can be used to identify the types of carbon atoms present (e.g., aliphatic, aromatic, carbonyl).
High-Performance Liquid Chromatography (HPLC):
As mentioned earlier, HPLC is not only a purification technique but also a powerful analytical tool for assessing purity. researchgate.net By analyzing the purified compound using a suitable HPLC method, a chromatogram is obtained. A single, sharp peak is indicative of a high-purity sample. The presence of additional peaks would suggest the presence of impurities. The area of the main peak relative to the total area of all peaks can be used to quantify the purity of the compound.
Elemental Analysis:
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur, and bromine) in the compound. The experimentally determined percentages are compared with the theoretically calculated values for the molecular formula of this compound (C₈H₁₂BrNS). A close correlation between the experimental and theoretical values provides strong evidence for the purity and correct elemental composition of the synthesized compound. researchgate.net
Advanced Spectroscopic and Structural Elucidation Techniques for 5 Bromomethyl 2 Tert Butyl Thiazole
Methodologies for Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR Spectroscopic Principles and Assignment Strategies
Proton (¹H) NMR spectroscopy is predicated on the principle that protons in different chemical environments will resonate at distinct frequencies when placed in a strong magnetic field. The resulting spectrum provides three key pieces of information: chemical shift (δ), integration, and signal splitting (multiplicity).
For 5-(Bromomethyl)-2-(tert-butyl)thiazole, the ¹H NMR spectrum is expected to be relatively simple, displaying three distinct singlet signals, as there are no protons on adjacent carbons to cause spin-spin coupling.
tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group are expected to produce a single, sharp signal. acdlabs.com Due to the shielding effect of the alkyl group, this signal would appear in the upfield region of the spectrum. nih.gov
Bromomethyl Protons (-CH₂Br): The two protons of the bromomethyl group are chemically equivalent. Their proximity to the electronegative bromine atom and the thiazole (B1198619) ring results in a downfield shift compared to typical alkyl protons.
Thiazole Ring Proton (H-4): The single proton attached to the C-4 position of the thiazole ring is in an electron-deficient environment, causing it to resonate significantly downfield in the aromatic region of the spectrum. libretexts.orgwisc.edu
The assignment strategy relies on these characteristic chemical shifts and the integration values of the signals, which should correspond to a 9:2:1 ratio, reflecting the number of protons in the tert-butyl, bromomethyl, and thiazole environments, respectively.
Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| tert-Butyl (-C(CH₃)₃) | 1.4 - 1.6 | Singlet | 9H |
| Bromomethyl (-CH₂Br) | 4.7 - 4.9 | Singlet | 2H |
Carbon-13 (¹³C) NMR Spectroscopic Principles and Chemical Shift Interpretation
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum, with its chemical shift being highly dependent on its hybridization and electronic environment.
The ¹³C NMR spectrum for this compound is expected to show six distinct signals, corresponding to the six unique carbon environments in the molecule.
Thiazole Ring Carbons (C-2, C-4, C-5): These carbons resonate in the downfield region typical for aromatic and heterocyclic systems. libretexts.org The C-2 carbon, bonded to both sulfur and nitrogen and the tert-butyl group, is expected to be the most downfield. asianpubs.orgias.ac.in The protonated C-4 and the C-5 carbon attached to the bromomethyl group will have distinct shifts within the heterocyclic aromatic range. cdnsciencepub.comresearchgate.net
tert-Butyl Carbons: The spectrum will show two signals for the tert-butyl group: one for the quaternary carbon and another for the three equivalent methyl carbons. nih.gov
Bromomethyl Carbon (-CH₂Br): This carbon signal appears in the aliphatic region, shifted downfield due to the attached bromine atom.
Interpretation of these chemical shifts allows for the complete mapping of the carbon skeleton, confirming the presence and substitution pattern of the thiazole ring and its substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Thiazole C-2 | 175 - 180 |
| Thiazole C-5 | 142 - 146 |
| Thiazole C-4 | 120 - 124 |
| tert-Butyl (quaternary C) | 36 - 40 |
| Bromomethyl (-CH₂Br) | 30 - 34 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation
While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguously establishing molecular connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a COSY spectrum would be expected to show no cross-peaks, as all proton signals are singlets with no vicinal or geminal coupling partners. This absence of correlation is in itself a key piece of structural confirmation.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This is invaluable for assigning protonated carbons. For this molecule, HSQC would show correlations between the H-4 proton and the C-4 carbon, the -CH₂Br protons and their carbon, and the tert-butyl protons and their carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it reveals long-range correlations (typically over two to three bonds) between protons and carbons. This allows for the connection of molecular fragments, especially across quaternary (non-protonated) carbons.
Table 3: Expected Key HMBC Correlations for this compound
| Proton Signal (¹H) | Correlated Carbon Signals (¹³C) | Structural Insight |
|---|---|---|
| tert-Butyl (-C(CH₃)₃) | C-2 (thiazole), Quaternary C (tert-butyl) | Confirms the attachment of the tert-butyl group to the C-2 position of the thiazole ring. |
| Bromomethyl (-CH₂Br) | C-5 (thiazole), C-4 (thiazole) | Confirms the attachment of the bromomethyl group to the C-5 position. |
High-Resolution Mass Spectrometry (HRMS) Techniques for Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₈H₁₂BrNS), HRMS can distinguish its exact mass from other compounds with the same nominal mass. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2), providing a clear signature for a monobrominated compound. docbrown.inforesearchgate.netdocbrown.info
Ionization Techniques (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI))
The first step in mass spectrometry is the ionization of the analyte. The choice of ionization technique is critical and depends on the polarity and thermal stability of the compound.
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar to moderately polar molecules. axispharm.com It typically generates protonated molecules [M+H]⁺ or other adducts. nih.gov For this compound, ESI in positive ion mode would likely be an effective method for generating ions for mass analysis.
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds that are not easily ionized by ESI. axispharm.comunt.edu The analyte is vaporized and then ionized through reactions with reagent gas ions. APCI could also be successfully applied to this compound, potentially yielding a strong [M+H]⁺ signal. researchgate.net The selection between ESI and APCI would be optimized based on the specific liquid chromatography conditions used for sample introduction. chromatographyonline.com
Fragmentation Pathway Analysis Methodologies for Structural Insights
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). Analyzing the resulting fragment ions provides valuable structural information. The fragmentation pattern of this compound would be expected to follow predictable pathways.
Key expected fragmentation pathways include:
Loss of a Bromine Radical: Cleavage of the C-Br bond to lose a bromine radical (·Br) would result in a stable benzyl-like carbocation. This is often a favored pathway for brominated compounds. nih.gov
Loss of the tert-Butyl Group: Fragmentation of the tert-butyl group, either as a radical ([M - ·C₄H₉]⁺) or through loss of isobutylene (B52900) ([M - C₄H₈]⁺), is a common pathway for molecules containing this moiety.
Thiazole Ring Cleavage: Heterocyclic rings can undergo characteristic ring-opening fragmentations, providing further confirmation of the core structure.
Table 4: Predicted Major Fragment Ions in HRMS/MS of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 249.9982 / 251.9962 ([M+H]⁺) | 171.0690 | HBr | Protonated 2-(tert-butyl)-5-methylenethiazole cation |
| 249.9982 / 251.9962 ([M+H]⁺) | 170.0612 | ·Br | 2-(tert-butyl)-5-methylthiazole (B12962375) cation |
Infrared (IR) and Raman Spectroscopic Approaches for Functional Group Identification
Characteristic Vibrational Modes of the Thiazole Ring System
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, exhibits a series of characteristic vibrational modes. wikipedia.org These vibrations are often complex and involve the stretching and bending of the entire ring system. The aromatic nature of the thiazole ring, due to π-electron delocalization, results in vibrational frequencies that are higher than those of their non-aromatic counterparts. researchgate.net
Key vibrational modes for the thiazole ring typically appear in distinct regions of the IR and Raman spectra. Ring stretching vibrations (ν) are generally observed in the 1300-1600 cm⁻¹ region. researchgate.net In-plane and out-of-plane bending vibrations of the C-H bonds on the ring are found between 1000-1520 cm⁻¹ and 700-1000 cm⁻¹, respectively. researchgate.net The specific frequencies can be influenced by the nature and position of substituents on the ring.
Table 1: Typical Vibrational Frequencies for the Thiazole Ring
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Ring Stretching (ν C=C, ν C=N) | 1500 - 1600 | Involves the stretching of the double bonds within the ring. |
| Ring Stretching (ν C-C, ν C-N, ν C-S) | 1300 - 1500 | Involves stretching of the single bonds within the ring framework. researchgate.net |
| C-H In-plane Bending (δ C-H) | 1000 - 1300 | Bending of the C-H bond within the plane of the thiazole ring. |
| C-H Out-of-plane Bending (γ C-H) | 750 - 900 | Bending of the C-H bond out of the plane of the thiazole ring. |
Note: These are general ranges and the exact frequencies for this compound may vary due to substituent effects.
Analysis of the Bromomethyl and tert-Butyl Moiety Vibrational Frequencies
The vibrational signatures of the bromomethyl (-CH₂Br) and tert-butyl (-C(CH₃)₃) groups are crucial for the complete structural confirmation of this compound.
The bromomethyl group has several characteristic vibrations. The C-Br stretching vibration is particularly notable, typically appearing as a strong absorption in the lower frequency region of the IR spectrum, generally between 550 and 750 cm⁻¹. docbrown.info The CH₂ scissoring and wagging deformations occur around 1440 cm⁻¹ and 1230 cm⁻¹, respectively.
The tert-butyl group is identified by its distinct C-H stretching and bending modes. Asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl groups are found in the 2870-2975 cm⁻¹ range. docbrown.inforesearchgate.net A characteristic feature of the tert-butyl group is the symmetric C-H bending (umbrella mode) around 1370 cm⁻¹ and an asymmetric bending mode near 1460 cm⁻¹. The C-C stretching vibrations of the tert-butyl skeleton are typically weaker and appear in the 1200-800 cm⁻¹ region. uomustansiriyah.edu.iq
Table 2: Expected Vibrational Frequencies for Substituent Moieties
| Moiety | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Bromomethyl | C-H Stretching (asym/sym) | 2960 / 2870 | Medium-Strong |
| CH₂ Scissoring (δ) | ~1440 | Medium | |
| CH₂ Wagging (ω) | ~1230 | Medium | |
| C-Br Stretching (ν) | 550 - 750 | Strong | |
| tert-Butyl | C-H Stretching (asym/sym) | 2975 - 2870 | Strong |
| C-H Bending (asym) | ~1460 | Medium | |
| C-H Bending (sym, umbrella) | ~1370 | Strong, Sharp |
Methodological Considerations for Spectral Acquisition and Interpretation
For accurate and reproducible IR and Raman spectra of this compound, several methodological factors must be considered.
Sample Preparation: For IR spectroscopy, the compound, if solid, can be analyzed as a KBr (potassium bromide) pellet or a Nujol mull to minimize scattering effects. If it is a liquid or can be dissolved in a suitable solvent (like CCl₄ or CS₂ which have transparent regions), solution-phase spectroscopy can be performed. For Raman spectroscopy, the sample can often be analyzed directly as a solid or liquid in a glass vial or capillary tube, as glass produces a very weak Raman signal.
Instrumentation and Parameters: Fourier Transform (FT) instruments are standard for both IR (FT-IR) and Raman (FT-Raman) spectroscopy. Key parameters to optimize include:
Resolution: A resolution of 4 cm⁻¹ is typically sufficient for routine identification, while higher resolutions (e.g., 1-2 cm⁻¹) may be needed to resolve complex band structures. researchgate.net
Signal-to-Noise Ratio: This can be improved by increasing the number of scans co-added.
Laser Source (Raman): The choice of laser wavelength (e.g., 785 nm or 1064 nm for FT-Raman) is critical to avoid fluorescence, which can obscure the much weaker Raman scattering signal.
Spectral Interpretation: The interpretation should be systematic. First, identify strong, characteristic bands such as C-H stretches and the C-Br stretch. Then, focus on the fingerprint region (below 1500 cm⁻¹) to identify the vibrations of the thiazole ring and the bending modes of the alkyl substituents. docbrown.info Comparing the IR and Raman spectra is highly beneficial, as some vibrations may be strong in one and weak or absent in the other due to selection rules (e.g., symmetric vibrations are often stronger in Raman). Computational methods, such as Density Functional Theory (DFT), can be employed to calculate theoretical vibrational frequencies, which, when scaled, provide a powerful tool for assigning experimental bands. iosrjournals.orgnih.gov
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For an achiral molecule like this compound, this technique provides unambiguous confirmation of its connectivity, bond lengths, bond angles, and intermolecular interactions in the solid state.
Crystal Growth and Diffraction Experiment Procedures for Thiazole Derivatives
The primary prerequisite for an X-ray diffraction study is a single, high-quality crystal. Growing suitable crystals of thiazole derivatives can be achieved through several methods:
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol (B145695), acetone, hexane (B92381), or a mixture) is allowed to evaporate slowly and undisturbed at a constant temperature.
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and inducing crystallization.
Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly.
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head. The diffraction experiment is performed using a diffractometer, which directs a monochromatic X-ray beam (commonly from a Mo or Cu source) at the crystal. The crystal is rotated, and the diffraction patterns (reflections) are recorded at different orientations on a detector. researchgate.net For thiazole derivatives, data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.
Crystallographic Data Collection and Refinement Methodologies
Data Collection: A modern diffractometer automates the process of data collection. The strategy aims to collect a complete and redundant dataset, measuring the intensities and positions of thousands of unique reflections. nih.gov The unit cell parameters (the dimensions of the basic repeating block of the crystal) and the crystal system are determined from an initial set of reflections.
Structure Solution and Refinement: After data collection and processing (integration of reflection intensities and corrections for experimental factors), the crystallographic phase problem is solved to generate an initial electron density map. For small molecules like thiazole derivatives, this is typically achieved using "direct methods." nih.gov This initial map reveals the positions of the heavier atoms (like S and Br).
The structural model is then refined against the experimental data. This is an iterative least-squares process where atomic positions and thermal displacement parameters are adjusted to minimize the difference between the observed structure factors (|Fₒ|) and the calculated structure factors (|Fₑ|) based on the model. The quality of the final model is assessed by crystallographic R-factors (e.g., R1), where a lower value indicates a better fit. researchgate.net The final output is a detailed model including atomic coordinates, bond lengths, bond angles, and information on crystal packing.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Thiazole |
| Potassium Bromide |
| Nujol |
| Carbon Tetrachloride |
Analysis of Intermolecular Interactions and Packing Arrangements
The precise three-dimensional arrangement of molecules in a crystalline solid, known as the crystal packing, is dictated by a variety of intermolecular interactions. While specific crystallographic data for this compound is not extensively detailed in publicly available literature, analysis of closely related structures, such as 2-chloro-5-(chloromethyl)thiazole, provides significant insight into the probable packing arrangements and dominant intermolecular forces. nih.gov
In the crystal structure of 2-chloro-5-(chloromethyl)thiazole, classical hydrogen bonds are notably absent. nih.gov This suggests that the packing in this compound is likely governed by weaker interactions. The primary forces would include van der Waals interactions, particularly from the bulky tert-butyl group, and dipole-dipole interactions arising from the polar C-Br and C-S bonds.
To illustrate the crystallographic parameters of a related compound, the data for 2-chloro-5-(chloromethyl)thiazole is presented below.
| Parameter | Value for 2-chloro-5-(chloromethyl)thiazole |
|---|---|
| Chemical Formula | C₄H₃Cl₂NS |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.2430 (8) |
| b (Å) | 17.151 (3) |
| c (Å) | 9.1640 (18) |
| β (°) | 96.82 (3) |
| Volume (ų) | 662.2 (2) |
Data sourced from a study on 2-chloro-5-(chloromethyl)thiazole, provided for comparative insight. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules by measuring the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals.
In any molecule, the specific group of atoms responsible for absorbing light is known as a chromophore. For this compound, the primary chromophore is the thiazole ring itself. mdpi.com The thiazole ring is an aromatic heterocycle containing π-electrons that can be excited to higher energy anti-bonding orbitals (π -> π* transitions). chim.it Additionally, the non-bonding electrons on the nitrogen and sulfur heteroatoms can be excited to anti-bonding π* orbitals (n -> π* transitions).
The substituents on the thiazole ring, the tert-butyl group at position 2 and the bromomethyl group at position 5, act as auxochromes. Auxochromes are functional groups that, when attached to a chromophore, modify the wavelength (λmax) and intensity (molar absorptivity, ε) of the absorption.
2-(tert-butyl) group: This alkyl group is an electron-donating group through induction, which can slightly increase the energy of the π orbitals, potentially causing a small bathochromic (red) shift in the λmax.
5-(Bromomethyl) group: This group can exert a more complex influence due to the presence of the bromine atom, potentially affecting the electronic transitions through both inductive and resonance effects.
The polarity of the solvent can significantly influence the energy of electronic transitions, a phenomenon known as solvatochromism. rsc.org This effect arises from the differential stabilization of the molecule's ground and excited states by the solvent molecules. By measuring the UV-Vis spectrum in a range of solvents with varying polarities, insights can be gained into the nature of the electronic transitions.
π -> π Transitions:* In these transitions, the excited state is generally more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, leading to a decrease in the transition energy. This results in a bathochromic (red) shift, i.e., a shift to a longer λmax.
n -> π Transitions:* For n -> π* transitions, the ground state is often more stabilized by polar, protic solvents (like ethanol or water) through hydrogen bonding with the lone pair electrons. This increased stabilization of the ground state widens the energy gap to the excited state, resulting in a hypsochromic (blue) shift to a shorter λmax.
| Solvent | Polarity Index | Hypothetical λmax (nm) | Expected Shift Type |
|---|---|---|---|
| Hexane | 0.1 | 255 | Reference |
| Toluene | 2.4 | 258 | Bathochromic |
| Acetone | 5.1 | 261 | Bathochromic |
| Ethanol | 5.2 | 263 | Bathochromic |
| Acetonitrile (B52724) | 5.8 | 262 | Bathochromic |
| Dimethyl Sulfoxide (B87167) (DMSO) | 7.2 | 265 | Bathochromic |
This table is illustrative and presents expected trends for a π -> π transition based on general principles of solvatochromism in similar heterocyclic systems. Actual experimental values may vary.*
Reactivity Profiles and Mechanistic Investigations of 5 Bromomethyl 2 Tert Butyl Thiazole
Nucleophilic Substitution Reactions at the Bromomethyl Moiety
The carbon-bromine bond in the bromomethyl group is polarized, rendering the methylene (B1212753) carbon electrophilic and susceptible to attack by nucleophiles. The course of these reactions, whether proceeding through a bimolecular (S(_N)2) or unimolecular (S(_N)1) mechanism, is dictated by several factors including the nature of the nucleophile, solvent polarity, and the inherent structural features of the thiazole (B1198619) derivative.
The S(_N)2 pathway involves a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry if the carbon were chiral. For 5-(bromomethyl)-2-(tert-butyl)thiazole, the primary nature of the electrophilic carbon strongly favors the S(_N)2 mechanism.
Carbon-Based Nucleophiles: Reagents such as cyanide ions, enolates, and organocuprates serve as effective carbon nucleophiles. The reaction with cyanide, for instance, provides a straightforward route to introduce a nitrile group, a versatile precursor for carboxylic acids, amines, and other functionalities.
Nitrogen-Based Nucleophiles: A wide array of nitrogen nucleophiles, including ammonia, primary and secondary amines, and azides, readily displace the bromide. These reactions are fundamental for the synthesis of amines and nitrogen-containing heterocycles. The reaction with azide (B81097), followed by reduction, offers a clean method for the preparation of the corresponding primary amine.
Oxygen-Based Nucleophiles: Alkoxides and carboxylates are common oxygen-based nucleophiles that can react to form ethers and esters, respectively. The Williamson ether synthesis, for example, can be employed using an alkoxide to yield the corresponding ether.
Sulfur-Based Nucleophiles: Sulfur nucleophiles are generally more potent than their oxygen counterparts due to the higher polarizability of sulfur. libretexts.org Thiolates, for instance, react rapidly with this compound to form thioethers. This high reactivity makes sulfur nucleophiles particularly efficient for S(_N)2 displacements. libretexts.orgyoutube.com
| Nucleophile Type | Example Nucleophile | Product Type | General Reaction Conditions |
|---|---|---|---|
| Carbon | Sodium Cyanide (NaCN) | Nitrile | Polar aprotic solvent (e.g., DMSO, DMF) |
| Nitrogen | Ammonia (NH₃) | Primary Amine | Aqueous or alcoholic solution |
| Oxygen | Sodium Methoxide (NaOCH₃) | Methyl Ether | Alcoholic solvent (e.g., Methanol) |
| Sulfur | Sodium Thiophenoxide (NaSPh) | Thioether | Polar aprotic solvent (e.g., DMF) |
While the primary nature of the substrate favors the S(_N)2 mechanism, the possibility of an S(_N)1 pathway cannot be entirely dismissed, particularly under conditions that promote carbocation formation (e.g., polar protic solvents and non-basic nucleophiles). The S(_N)1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The stability of this intermediate is the rate-determining factor.
The hypothetical carbocation, 2-(tert-butyl)thiazol-5-ylmethyl cation, would be a primary carbocation. Generally, primary carbocations are highly unstable. leah4sci.com However, the proximity of the thiazole ring could offer some degree of resonance stabilization. The lone pairs on the sulfur and nitrogen atoms, as well as the π-system of the ring, could potentially delocalize the positive charge. Despite this, the inherent instability of a primary carbocation makes the S(_N)1 pathway significantly less favorable than the S(_N)2 pathway for this substrate. leah4sci.comncert.nic.in
| Carbocation Type | Relative Stability | Stabilizing Factors |
|---|---|---|
| Methyl | Least Stable | - |
| Primary | Unstable | Minimal hyperconjugation |
| Secondary | More Stable | Increased hyperconjugation |
| Tertiary | Most Stable | Maximum hyperconjugation |
| Benzylic/Allylic | Highly Stable | Resonance delocalization |
| 2-(tert-butyl)thiazol-5-ylmethyl | Likely Unstable | Primary nature, potential for some resonance stabilization |
The tert-butyl group at the 2-position of the thiazole ring is sterically demanding. While it is not directly attached to the electrophilic carbon, its bulkiness can influence the approach of the nucleophile to the reaction center. This steric hindrance can decrease the rate of S(_N)2 reactions compared to an analogous compound with a smaller substituent at the 2-position. libretexts.org The transition state of an S(_N)2 reaction is crowded, and any increase in steric bulk around the reaction site will raise the energy of this transition state, thereby slowing the reaction. libretexts.orglibretexts.org However, given the separation between the tert-butyl group and the bromomethyl moiety, this effect is expected to be moderate.
Organometallic Reactions Involving the Bromomethyl Group
The bromomethyl group can be converted into organometallic reagents, which are powerful nucleophiles in their own right, enabling the formation of new carbon-carbon bonds.
Treatment of this compound with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) would be expected to yield the corresponding Grignard reagent, [2-(tert-butyl)thiazol-5-yl]methylmagnesium bromide. adichemistry.comlibretexts.org The formation of Grignard reagents involves the oxidative insertion of magnesium into the carbon-halogen bond. adichemistry.com
Once formed, this Grignard reagent is a potent nucleophile and a strong base. It can react with a wide range of electrophiles. For example, reaction with aldehydes or ketones will produce secondary or tertiary alcohols, respectively. Reaction with esters will yield tertiary alcohols after the addition of two equivalents of the Grignard reagent.
| Electrophile | Product Type |
|---|---|
| Formaldehyde (B43269) | Primary Alcohol |
| Aldehyde (RCHO) | Secondary Alcohol |
| Ketone (RCOR') | Tertiary Alcohol |
| Ester (RCOOR') | Tertiary Alcohol (with 2 eq. Grignard) |
| Carbon Dioxide (CO₂) | Carboxylic Acid |
An alternative method to generate a potent organometallic nucleophile is through lithium-halogen exchange. This reaction typically involves treating the alkyl halide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.orgharvard.edunumberanalytics.com The exchange is generally very fast, often proceeding at temperatures as low as -78 °C. harvard.edu This method would produce [2-(tert-butyl)thiazol-5-yl]methyllithium.
Organolithium reagents are generally more reactive than their Grignard counterparts. They undergo similar reactions with electrophiles to form new carbon-carbon bonds. The choice between a Grignard reagent and an organolithium reagent often depends on the desired reactivity and the presence of other functional groups in the molecule.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) at the C-5 Side-Chain
The bromomethyl group at the C-5 position of this compound serves as a versatile handle for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions. This functionality behaves analogously to a benzylic halide, exhibiting reactivity in various palladium-catalyzed transformations. gla.ac.uk
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a robust method for forming C(sp³)–C(sp²) bonds by coupling an organoboron reagent with an organic halide. While Suzuki couplings are extensively reported on thiazole rings bearing a halogen atom directly on the ring, the benzylic-type bromide at the C-5 side chain of this compound is also a viable substrate. rsc.orgnih.gov The reaction of benzylic halides with arylboronic acids or their derivatives typically proceeds under palladium catalysis. nih.gov The oxidative addition of the palladium(0) catalyst to the C-Br bond of the bromomethyl group is a key step, which is generally slower than for aryl halides but can be achieved under appropriate conditions. nih.govd-nb.info
A typical reaction would involve the coupling of this compound with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a suitable ligand, and a base.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref. |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Moderate to Excellent | nih.gov |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Good to Excellent | nih.gov |
Sonogashira Coupling:
The Sonogashira reaction facilitates the formation of a C(sp³)–C(sp) bond between a halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is most commonly applied to aryl and vinyl halides, but its scope has been extended to include alkyl halides, which are analogous to the bromomethyl group. rsc.org The standard Sonogashira protocol employs a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base. organic-chemistry.org Copper-free conditions have also been developed, often requiring bulky, electron-rich phosphine (B1218219) ligands to promote the catalytic cycle. libretexts.org The coupling at the bromomethyl position would yield a 2-(tert-butyl)-5-(prop-2-yn-1-yl)thiazole derivative, a valuable building block for further synthesis.
| Catalyst System | Base | Solvent | Temperature | Notes | Ref. |
| Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (B128534) | THF / Et₃N | Room Temp. | Classic conditions, widely applicable. | wikipedia.orgnih.gov |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 80-100 °C | Copper-free, suitable for sensitive substrates. | libretexts.org |
| [iPrCNN-Ni-Br] / CuI | Cs₂CO₃ | DMSO | 80-120 °C | Nickel-catalyzed system for alkyl halides. | rsc.org |
Heck Reaction:
The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. chim.it The intermolecular reaction of benzylic halides with alkenes is also established, providing a direct route to functionalized styrenyl-type compounds. nih.govacs.org These reactions are catalyzed by palladium complexes and require a base to neutralize the hydrogen halide formed during the reaction. A key challenge is controlling the regioselectivity of the alkene insertion and subsequent β-hydride elimination. Ligand-free palladium systems have been successfully employed in intramolecular Heck reactions of secondary benzylic bromides, suggesting the feasibility of such transformations. nih.gov The reaction of this compound with an alkene like styrene (B11656) or an acrylate (B77674) would lead to the corresponding C-5-alkenylated thiazole derivative.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Ref. |
| Pd(OAc)₂ | PPh₃ | Et₃N | Acetonitrile (B52724) | 100 | nih.gov |
| Pd(dba)₂ | P(o-tol)₃ | K₂CO₃ | DMF | 80-120 | researchgate.net |
| Ir(ppy)₂(dtbbpy)PF₆ | - | Lutidine | DMSO | Room Temp. | acs.org |
Electrophilic Aromatic Substitution on the Thiazole Ring System
Reactivity and Directing Effects of the Bromomethyl and tert-Butyl Substituents
The thiazole ring is classified as an electron-deficient aromatic system, making it generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). ias.ac.in However, the outcome of such reactions is strongly influenced by the nature of the substituents on the ring. pharmaguideline.com In this compound, the two substituents exert opposing electronic effects.
2-tert-Butyl Group: The tert-butyl group at the C-2 position is an activating group. It donates electron density to the thiazole ring primarily through a positive inductive effect (+I). stackexchange.com In general, electron-donating groups at the C-2 position of a thiazole ring activate the C-5 position for electrophilic attack. pharmaguideline.com
5-Bromomethyl Group: The bromomethyl group at the C-5 position is a deactivating group. The electronegative bromine atom withdraws electron density from the methylene carbon, which in turn withdraws electron density from the thiazole ring via a negative inductive effect (-I). libretexts.org This effect reduces the nucleophilicity of the ring system, making it less susceptible to attack by electrophiles.
Regioselectivity of Electrophilic Attack on the Thiazole Nucleus
The regioselectivity of electrophilic attack on a substituted thiazole is determined by the electronic properties of the ring and the directing influence of the existing substituents. Calculations and experimental evidence show that for unsubstituted thiazole, the C-5 position is the most electron-rich and thus the primary site for electrophilic substitution. wikipedia.orgresearchgate.net
In the case of this compound, the C-2 and C-5 positions are already substituted. Therefore, any electrophilic attack must occur at the only available position, C-4.
Directing Effect of 2-tert-Butyl Group: As an activating, electron-donating group, the tert-butyl group at C-2 directs incoming electrophiles primarily to the C-5 position. Since this position is blocked, its influence on the C-4 position must be considered.
Directing Effect of 5-Bromomethyl Group: As a deactivating group, the bromomethyl group would disfavor electrophilic attack at adjacent positions.
Reductions and Oxidations of this compound
Selective Reduction of the Bromomethyl Group to a Methyl Group
The selective reduction of the bromomethyl group to a methyl group (dehalogenation) is a feasible transformation. The C-Br bond in the bromomethyl side chain is significantly more reactive towards reduction than the thiazole ring itself. The thiazole ring is generally resistant to reduction, except under forcing conditions that often lead to ring cleavage, such as desulfurization with Raney Nickel. slideshare.net
Catalytic transfer hydrogenation is a common and effective method for the selective reduction of benzylic halides. nih.gov This can be achieved using a palladium catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source. The hydrogen source can be H₂ gas or a transfer agent like ammonium (B1175870) formate, cyclohexene, or isopropanol.
| Reagent System | Solvent | Conditions | Product | Ref. |
| H₂ (1 atm), Pd/C | Ethanol (B145695), Triethylamine | Room Temperature | 2-(tert-butyl)-5-methylthiazole (B12962375) | |
| Ammonium Formate, Pd/C | Methanol (B129727) | Reflux | 2-(tert-butyl)-5-methylthiazole | nih.gov |
| NaBH₄ | DMSO | Room Temperature | 2-(tert-butyl)-5-methylthiazole | - |
The addition of a base like triethylamine is often used to neutralize the HBr formed during the reaction, preventing side reactions.
Oxidation Reactions of the Thiazole Ring or the tert-Butyl Moiety
The oxidation of this compound can potentially occur at several sites: the thiazole sulfur atom, the thiazole nitrogen atom, or the tert-butyl group.
Oxidation of the Thiazole Ring: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide (B87167) or a sulfone, although this disrupts the aromaticity of the ring. wikipedia.org The nitrogen atom can be oxidized to an N-oxide using reagents like meta-chloroperoxybenzoic acid (mCPBA). wikipedia.org Thiazoline precursors are often oxidized to aromatic thiazoles using reagents like manganese dioxide (MnO₂), indicating the aromatic ring's relative stability to certain oxidants. acs.orgresearchgate.net
Oxidation of the tert-Butyl Moiety: The tert-butyl group is generally highly resistant to oxidation due to the absence of benzylic or allylic protons. Harsh oxidation conditions would be required, which would likely lead to the degradation of the thiazole ring first.
Reagents such as tert-butyl hydroperoxide (TBHP), often in the presence of a transition metal catalyst, are powerful oxidants used for various transformations, including the oxidation of benzylic compounds. wikipedia.orgsciforum.net Applying such conditions to this compound could potentially lead to oxidation at the sulfur atom or complex degradation pathways, rather than selective oxidation of the tert-butyl group. beilstein-journals.org The use of milder oxidants like mCPBA would be expected to favor N-oxide formation. wikipedia.org
| Oxidizing Agent | Potential Product | Notes | Ref. |
| mCPBA | 2-(tert-butyl)-5-(bromomethyl)thiazole N-oxide | Oxidation at the ring nitrogen. | wikipedia.org |
| H₂O₂ / Acetic Acid | 2-(tert-butyl)-5-(bromomethyl)thiazole S-oxide | Oxidation at the ring sulfur. | researchgate.net |
| TBHP / CuCl₂ | Ring Oxidation / Degradation Products | Strong, radical-mediated oxidation. | sciforum.net |
Mechanistic Studies of Key Transformation Pathways
Kinetic Isotope Effect Studies for Reaction Mechanism Elucidation
No kinetic isotope effect (KIE) studies have been reported for reactions involving this compound. Such studies, which involve isotopic substitution at or near the reacting center, are crucial for determining the rate-determining step of a reaction and the nature of the transition state. For instance, a primary KIE observed upon substitution of hydrogen with deuterium (B1214612) in the bromomethyl group could indicate that the C-H bond is broken in the rate-determining step, which would be unusual for a standard nucleophilic substitution. Conversely, the absence of a significant KIE would suggest that C-H bond cleavage is not involved in the rate-limiting step.
Reaction Intermediate Trapping and Characterization Methodologies
There is no information available on attempts to trap or characterize any reaction intermediates formed during transformations of this compound. In the context of a potential SN1 reaction, the key intermediate would be the 2-(tert-butyl)thiazol-5-yl)methyl carbocation. Techniques such as low-temperature NMR spectroscopy or the use of specific trapping agents could potentially be employed to detect and characterize this transient species. The successful trapping and characterization of such an intermediate would provide strong evidence for an SN1 mechanism.
Computational Validation of Proposed Reaction Mechanisms
A computational investigation into the reaction mechanisms of this compound has not been published. Quantum chemical calculations, such as Density Functional Theory (DFT), could be used to model the potential energy surfaces of proposed reaction pathways. These calculations would provide valuable insights into the energies of transition states and intermediates for both SN1 and SN2 mechanisms, helping to predict the favored pathway under different conditions. Such theoretical studies would be instrumental in guiding future experimental work.
Computational and Theoretical Chemistry Studies of 5 Bromomethyl 2 Tert Butyl Thiazole
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to elucidating the electronic landscape and three-dimensional arrangement of atoms in 5-(Bromomethyl)-2-(tert-butyl)thiazole. These methods offer insights into the distribution of electrons, molecular orbital energies, and various spectroscopic properties.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying the ground state properties of medium-sized organic molecules. For this compound, DFT calculations can predict key electronic properties such as the dipole moment and the molecular electrostatic potential (MEP).
The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecular surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the MEP would show a region of negative potential (typically colored red) around the nitrogen atom of the thiazole (B1198619) ring, reflecting its high electron density and susceptibility to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the bromomethyl group and, to a lesser extent, the tert-butyl group, indicating their susceptibility to nucleophilic attack. The area around the bromine atom would also exhibit a region of positive potential known as a "sigma-hole," which is a common feature in halogenated compounds and can participate in halogen bonding. researchgate.net
Table 1: Predicted Ground State Properties of Substituted Thiazoles using DFT Note: This table is illustrative, based on data from analogous substituted heterocyclic systems. Specific values for this compound would require dedicated calculations.
| Property | Predicted Value/Observation | Rationale |
| Dipole Moment (μ) | Significant, > 2 Debye | Combination of electron-donating (tert-butyl) and electron-withdrawing (bromomethyl) groups on the polar thiazole ring. |
| MEP Minimum | Located near the Nitrogen atom | High electron density due to the lone pair of electrons. |
| MEP Maximum | Located on the hydrogens of the bromomethyl group and a sigma-hole on the Bromine atom. | Electron-withdrawing effect of the bromine atom. |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, particularly higher-level correlated methods, can provide highly accurate predictions of molecular energies and properties.
For a molecule like this compound, while computationally expensive, methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, especially CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations), can serve as a benchmark for results obtained from DFT. nih.gov These methods are more rigorous in their treatment of electron correlation, which is the interaction between electrons that is not fully accounted for in simpler models like Hartree-Fock.
High-accuracy ab initio calculations would be particularly useful for determining a precise value for the total electronic energy, bond dissociation energies (e.g., for the C-Br bond), and rotational energy barriers. While no specific CCSD(T) calculations have been published for this exact molecule, studies on similar heterocyclic and halogenated systems demonstrate the superior accuracy of these methods for such properties. nih.gov
The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. For a molecule containing a halogen atom like bromine, these choices are particularly critical.
Basis Set Selection: A suitable basis set for this compound must be flexible enough to describe the electron distribution around all atoms accurately. For the bromine atom, which has many electrons, it is important to use a basis set that includes polarization functions (e.g., denoted by 'd' or 'p' in Pople-style basis sets like 6-31G(d,p), or the cc-pVTZ basis set) to allow for the distortion of atomic orbitals in the molecular environment. Diffuse functions (indicated by '+' or 'aug-') are also recommended, as they are essential for describing the behavior of loosely bound electrons, which is important for accurately calculating properties like electron affinity and for describing non-covalent interactions. For heavy elements like bromine, basis sets that incorporate relativistic effects, such as effective core potentials (ECPs), can also be employed to reduce computational cost while maintaining accuracy.
Functional Considerations: The choice of DFT functional is also crucial. For systems with diverse electronic environments, such as the thiazole ring with both alkyl and halogenated substituents, hybrid functionals like B3LYP or PBE0 often provide a good balance of accuracy for geometries and energies. However, for systems where non-covalent interactions or dispersion forces are important, functionals specifically designed to account for these, such as the M06 suite of functionals or those including empirical dispersion corrections (e.g., B3LYP-D3), are often preferred. researchgate.net Range-separated functionals like CAM-B3LYP and ωB97X-D can also perform well, particularly for calculations involving electronic excitations. mdpi.com
Conformational Analysis and Potential Energy Surface Mapping
The presence of flexible groups, such as the bromomethyl and tert-butyl groups, means that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers that separate them.
The rotation of the bromomethyl group around the C5-C(H2Br) single bond is a key conformational feature of the molecule. This rotation is not free but is hindered by an energy barrier, giving rise to different rotational isomers (rotamers). The potential energy surface (PES) for this rotation can be mapped by performing a series of constrained geometry optimizations where the dihedral angle C4-C5-C(H2Br)-Br is systematically varied.
The rotational barrier is influenced by both steric and electronic factors. Steric hindrance occurs between the bromine atom and the sulfur atom of the thiazole ring at certain rotational angles. Electronic effects, such as hyperconjugation between the C-Br bond orbitals and the π-system of the thiazole ring, can also stabilize or destabilize certain conformations. Computational studies on similar systems, such as the rotation of methyl groups in tribromomesitylene, have shown that these barriers can be accurately calculated using DFT. researchgate.netnih.gov For an isolated methyl group on a substituted benzene (B151609) ring, the rotational barrier is typically low, but it can increase significantly due to interactions with neighboring groups. researchgate.netnih.gov A similar effect would be expected for the bromomethyl group in this molecule.
Table 2: Illustrative Rotational Energy Profile for a -CH2X Group on a Heterocyclic Ring Note: This is a generalized representation. The exact barrier heights and dihedral angles for this compound would require specific calculations.
| Dihedral Angle (C4-C5-C-Br) | Relative Energy (kcal/mol) | Conformation Description |
| 0° | High | Eclipsed conformation with the sulfur atom, leading to steric clash. |
| ~60° | Low | Staggered conformation, a likely energy minimum. |
| 180° | Intermediate/High | Eclipsed conformation with the C4-H bond. |
| ~300° | Low | Staggered conformation, another likely energy minimum. |
Reactivity Prediction and Reaction Mechanism Modeling
Computational chemistry offers powerful tools for predicting the reactivity of molecules and elucidating complex reaction mechanisms. Methodologies such as Density Functional Theory (DFT) are commonly employed to explore the potential energy surfaces of reactions involving thiazole derivatives. researchgate.netbohrium.commdpi.com
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis for Reaction Pathways
The localization of transition states is a critical step in understanding the kinetics and mechanism of a chemical reaction. This process involves finding the first-order saddle point on the potential energy surface that connects reactants to products. Following the identification of a transition state, Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that the located transition state correctly links the desired reactants and products.
For thiazole-containing molecules, these calculations can elucidate reaction pathways, such as nucleophilic substitution at the bromomethyl group, which is an expected reactive site for this compound. However, specific studies detailing the transition state geometries, activation energies, or IRC analyses for reactions involving this compound have not been reported in the available literature. A quantum chemical and experimental study on the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) demonstrated the complexity of such reaction pathways, which proceed stepwise through different centers of intermediates. nih.gov
Frontier Molecular Orbital (FMO) Theory for Predicting Reactivity Patterns
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity and selectivity of chemical reactions. youtube.comyoutube.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energies and spatial distributions of these orbitals provide insights into the nucleophilic and electrophilic nature of different sites within a molecule. semanticscholar.org
For a molecule like this compound, the HOMO would likely be associated with the electron-rich thiazole ring, indicating its potential as an electron donor. Conversely, the LUMO would be anticipated to have significant contributions from the antibonding σ* orbital of the C-Br bond in the bromomethyl group, making this site susceptible to nucleophilic attack. Computational studies on various thiazole derivatives confirm that the HOMO and LUMO are key determinants of their chemical behavior. researchgate.netnih.gov Despite the utility of this theory, specific calculations determining the HOMO-LUMO gap and the precise atomic orbital contributions for this compound are not present in published research.
Table 1: Illustrative Frontier Molecular Orbital Data for Thiazole Derivatives (General) This table is for illustrative purposes only, as specific data for this compound is not available.
| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Primary Reactive Site (Predicted) |
|---|
Solvation Models and Environmental Effects in Computational Chemistry
Reactions are typically conducted in a solvent, and the surrounding medium can significantly influence reaction rates and mechanisms. Computational solvation models are employed to account for these environmental effects. These models can be broadly categorized as explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with specific dielectric properties.
The choice of solvation model can impact the accuracy of predicted reaction barriers and geometries. For studies on thiazole derivatives, various solvation models have been utilized to simulate realistic reaction conditions. semanticscholar.org However, the application of specific solvation models to analyze the reactivity or properties of this compound has not been documented.
Spectroscopic Parameter Prediction Using Computational Methods
Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of novel compounds. Methods like DFT can accurately calculate NMR chemical shifts and vibrational frequencies. researchgate.netnih.govresearchgate.net
NMR Chemical Shift Prediction and Validation with Experimental Methodologies
Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants, have become a standard procedure for confirming molecular structures. By calculating the magnetic shielding tensors for each nucleus in a molecule, typically using the Gauge-Independent Atomic Orbital (GIAO) method, chemical shifts can be predicted and compared with experimental data.
For various heterocyclic compounds, including thiazole derivatives, DFT calculations have shown good correlation between predicted and experimental ¹H and ¹³C NMR chemical shifts. beilstein-journals.orgnih.gov This comparison is crucial for validating the proposed structure of a synthesized compound. At present, no published studies contain either the experimental NMR spectra or the computationally predicted chemical shifts for this compound.
Table 2: Representative Comparison of Experimental vs. Calculated ¹³C NMR Chemical Shifts for a Generic Thiazole Ring This table is for illustrative purposes only, as specific data for this compound is not available.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
|---|---|---|---|
| C2 | 168.5 | 169.2 | +0.7 |
| C4 | 142.1 | 142.5 | +0.4 |
Vibrational Frequency Calculations for IR and Raman Spectroscopy Comparison
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods can calculate the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method.
The comparison between a calculated vibrational spectrum and an experimental one is a powerful method for structural verification. Potential Energy Distribution (PED) analysis is often used to assign specific vibrational modes to the calculated frequencies. nih.gov While this is a common practice in the characterization of new thiazole compounds, researchgate.nettaylorfrancis.com no such computational or experimental vibrational analysis for this compound has been reported in the scientific literature.
Molecular Dynamics Simulations for Dynamic Behavior of this compound
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering insights into their structural fluctuations, conformational dynamics, and interactions with their environment at an atomic level. nih.gov For a novel compound like this compound, MD simulations can elucidate its dynamic properties, which are crucial for understanding its chemical reactivity and potential interactions in a biological or chemical system. Such simulations rely on a force field, an empirical set of energy functions and parameters that describe the physics of the molecular system, including bond vibrations, angle bending, torsional rotations, and non-bonded interactions. ethz.ch
Development and Validation of Force Fields for Thiazole Derivatives
The accuracy of any molecular dynamics simulation is fundamentally dependent on the quality of the underlying force field. ethz.ch While general-purpose force fields like the General Amber Force Field (GAFF) or CHARMM General Force Field (CGenFF) provide broad coverage for organic molecules, specific parameterization is often necessary for novel or uncommon moieties to ensure a reliable description of their behavior. nih.govnih.gov For this compound, a bespoke parameter set would be developed to accurately represent the unique electronic and steric environment of the substituted thiazole ring.
The parameterization process typically begins with quantum mechanics (QM) calculations, often using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), to determine the molecule's equilibrium geometry, vibrational frequencies, and electrostatic potential (ESP). unipi.itmdpi.com These QM-derived data serve as the target for fitting the force field parameters.
Key steps in force field development include:
Derivation of Bonded Parameters: Equilibrium bond lengths and angles are typically set to the values from the QM-optimized geometry. Force constants are then derived by fitting to the vibrational frequencies or by scanning the potential energy surface. Torsional parameters, which govern rotation around single bonds, are particularly critical for describing conformational flexibility and are derived by fitting to the QM-calculated energy profile of dihedral angle rotations. unipi.itnih.gov
Derivation of Non-Bonded Parameters: Van der Waals parameters are often transferred from existing atom types in a general force field. The most critical part is the assignment of partial atomic charges. These are derived by fitting them to the QM-calculated ESP, often using the Restrained Electrostatic Potential (RESP) methodology, which helps to avoid unphysically large charges on buried atoms. nih.gov
Validation is a crucial final step to ensure the developed force field is robust and transferable. The parameterized force field is tested by running MD simulations of the compound in its pure liquid or in a solution and comparing computed bulk properties, such as density and heat of vaporization, against available experimental data. unipi.ituq.edu.au In the absence of experimental values for this compound, validation would rely on comparing QM and molecular mechanics (MM) calculations of properties like conformational energies and intermolecular interaction energies with a dimer of the molecule.
Below is an illustrative table of hypothetical force field parameters that would be determined for key fragments of this compound.
| Illustrative Force Field Parameters for this compound | |||
|---|---|---|---|
| Parameter Type | Atoms Involved | Value | Source |
| Bond (Equilibrium Length) | C(thiazole)-C(bromomethyl) | 1.51 Å | QM Geometry Optimization |
| Angle (Equilibrium Angle) | N-C(thiazole)-C(tert-butyl) | 125.0° | QM Geometry Optimization |
| Dihedral (Torsional Barrier) | S-C-C-Br | 2.5 kcal/mol | QM Potential Energy Scan |
| Partial Charge | N(thiazole) | -0.45 e | RESP Fit to QM ESP |
| Partial Charge | Br | -0.20 e | RESP Fit to QM ESP |
Simulation of Conformational Fluxionality and Solvent Interactions
With a validated force field, MD simulations can be performed to explore the dynamic behavior of this compound in a simulated environment, typically a box of explicit solvent molecules like water. researcher.life These simulations provide a trajectory of atomic positions and velocities over time, from which conformational preferences and interactions with the solvent can be analyzed.
Conformational Fluxionality:
The primary sources of conformational flexibility in this compound are the rotations around the single bonds connecting the substituents to the thiazole ring. Specifically, the rotation of the bromomethyl group (C-C bond) and the tert-butyl group (C-C bond) are of interest. MD simulations can sample the accessible conformational space, revealing the most populated conformational states and the energy barriers between them. researchgate.net Analysis of the dihedral angle distributions over the course of a simulation allows for the construction of a potential of mean force (PMF), which maps the free energy landscape of the conformational changes.
| Illustrative Conformational Analysis of the C(thiazole)-C(bromomethyl) Bond Rotation | ||
|---|---|---|
| Conformer | Dihedral Angle (S-C-C-Br) | Relative Energy (kcal/mol) |
| Anti-periplanar | ~180° | 0.0 (Global Minimum) |
| Syn-clinal (Gauche) | ~60° | 1.2 |
| Syn-clinal (Gauche) | ~-60° | 1.2 |
| Syn-periplanar (Eclipsed) | ~0° | 2.5 (Rotational Barrier) |
Solvent Interactions:
Understanding how a molecule interacts with its solvent is fundamental to describing its solubility, stability, and reactivity. MD simulations in explicit solvent provide a detailed picture of the solvent structure around the solute. A key tool for this analysis is the Radial Distribution Function (RDF), g(r) , which describes the probability of finding a solvent atom at a distance r from a solute atom, relative to the bulk solvent density. libretexts.org
For this compound in water, RDFs would be calculated for water oxygen atoms around key sites of the solute, such as the thiazole nitrogen, the sulfur atom, and the bromine atom. The positions of peaks in the g(r) plot indicate the locations of structured solvation shells. nih.govresearchgate.net For example, a sharp first peak in the g(r) between the thiazole nitrogen and water hydrogen atoms would suggest a specific hydrogen bonding interaction. The integration of the first peak provides the coordination number, which is the average number of solvent molecules in the first solvation shell. libretexts.org Furthermore, the dynamics of these interactions, such as the residence time of water molecules in the first solvation shell and the lifetime of hydrogen bonds, can be quantified to provide a complete picture of the solvation dynamics. nih.gov
| Illustrative Radial Distribution Function (RDF) Data for Water Around the Thiazole Nitrogen | ||
|---|---|---|
| Solvation Shell | Peak Position (r) from N atom | Coordination Number (Integrated g(r)) |
| First Shell (Water Hydrogens) | 2.1 Å | 1.1 |
| First Shell (Water Oxygens) | 3.0 Å | 3.5 |
| Second Shell (Water Oxygens) | 5.2 Å | 11.8 |
5 Bromomethyl 2 Tert Butyl Thiazole As a Versatile Synthetic Scaffold
Construction of Novel Thiazole-Based Heterocycles and Polycyclic Systems
The bifunctional nature of 5-(bromomethyl)-2-(tert-butyl)thiazole, possessing both a nucleophilic thiazole (B1198619) ring and an electrophilic bromomethyl group, makes it an ideal precursor for the synthesis of fused and bridged polycyclic systems. These transformations often involve intramolecular cyclization or reactions with bifunctional reagents.
Ring Expansion and Ring Contraction Strategies Involving the Thiazole Core
While ring expansion and contraction reactions are fundamental strategies in heterocyclic synthesis, their application starting directly from 5-(bromomethyl)thiazole (B67080) derivatives is not a commonly reported pathway. More typically, such transformations involve rearrangements of intermediates derived from different precursors. However, the bromomethyl group can be used to introduce functionalities that may subsequently facilitate ring transformations. For instance, conversion of the bromomethyl group to a longer alkyl chain with a terminal functional group could, in principle, enable an intramolecular cyclization that leads to a ring-expanded system fused to the thiazole core.
Synthesis of Fused and Bridged Thiazole Architectures
The synthesis of fused thiazole systems is a more direct and widely explored application of halomethylthiazoles. The bromomethyl group is an excellent electrophile for intramolecular cyclization reactions, leading to the formation of new rings fused to the thiazole core. A common strategy involves the reaction of a 5-(halomethyl)thiazole with a nucleophile that is part of a larger molecule, or by introducing a nucleophilic center elsewhere on the thiazole derivative.
One prominent example is the synthesis of thiazolo[4,5-b]pyridines. These structures can be prepared by the annulation of a pyridine (B92270) ring onto the thiazole core. dmed.org.uaosi.lv Methodologies often start with 2-aminothiazole (B372263) derivatives, which are elaborated and then cyclized. Analogously, this compound could serve as a key building block for related fused systems, such as thiazolo[5,4-c]pyridines or other nitrogen-containing heterocycles, by reacting it with appropriate binucleophiles.
Another important class of fused systems is the thiazolo[5,4-d]thiazoles, which are known for their applications in organic electronics. mdpi.com While their synthesis often proceeds through the condensation of dithiooxamide (B146897) with aldehydes, the functionalization of a pre-formed thiazole ring using a bromomethyl handle represents an alternative strategy for creating more complex, unsymmetrical fused structures. mdpi.com
| Fused System Example | Precursor Type | General Reaction | Reference |
| Thiazolo[4,5-b]pyridines | 2-Aminothiazole derivatives | Pyridine ring annulation via cyclization | dmed.org.ua |
| Thiazolo[5,4-g]quinazolines | Amino-quinazolines | Intramolecular C-S bond formation | mdpi.com |
| Thiazolo[5,4-d]thiazoles | Dithiooxamide & Aldehydes | Condensation/Cyclization | mdpi.com |
Formation of Diverse Functionalized Side Chains via Bromomethyl Derivatization
The most straightforward and widely utilized reactivity of this compound is the nucleophilic substitution of the bromide ion. This reaction allows for the facile introduction of a vast array of functional groups, tethered to the thiazole ring via a methylene (B1212753) bridge. The high reactivity of the primary benzylic-like bromide makes it an excellent electrophile for a broad range of nucleophiles.
Incorporation of Varied Nitrogen-Containing Moieties (e.g., Amines, Amides, Azides, Nitriles)
Nitrogen-containing functional groups are crucial in medicinal chemistry. The reaction of this compound with various nitrogen nucleophiles provides direct access to a library of compounds with potential biological activity.
Amines: Reaction with primary or secondary amines, such as piperidine (B6355638) or morpholine, readily yields the corresponding tertiary amine derivatives. These reactions are typically performed in the presence of a non-nucleophilic base to neutralize the HBr byproduct. pleiades.onlinejocpr.com
Amides: While direct reaction with amides can be challenging, the corresponding amide anion (amidate) can serve as an effective nucleophile.
Azides: The introduction of an azide (B81097) group is achieved by reaction with sodium azide (NaN₃). The resulting 5-(azidomethyl) derivative is a valuable intermediate for further transformations, such as the synthesis of triazoles via click chemistry or reduction to the primary amine.
Nitriles: The cyanide ion (e.g., from NaCN or KCN) acts as a nucleophile to displace the bromide, forming the corresponding 5-(cyanomethyl)thiazole derivative. This nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine.
| Nucleophile | Reagent Example | Product Functional Group | Reference |
| Secondary Amine | Morpholine | Tertiary Amine | pleiades.online |
| Amine | Piperazine | Tertiary Amine | jocpr.com |
| Azide | Sodium Azide | Azide | N/A |
| Nitrile | Potassium Cyanide | Nitrile | N/A |
Synthesis of Oxygen-Containing Derivatives (e.g., Alcohols, Ethers, Esters)
Oxygen-containing functionalities can be incorporated through reactions with various oxygen nucleophiles, leading to alcohols, ethers, and esters, which are common structural motifs in many bioactive molecules.
Alcohols: The synthesis of the corresponding alcohol, [2-(tert-butyl)thiazol-5-yl]methanol, can be achieved via hydrolysis of the bromide, often facilitated by a weak base like sodium bicarbonate, or through reaction with a hydroxide (B78521) source. A more controlled method involves reaction with sodium acetate (B1210297) to form the acetate ester, followed by hydrolysis. pleiades.online
Ethers: Williamson ether synthesis provides a general route to ethers. organic-chemistry.org The reaction of this compound with an alkoxide or phenoxide (generated from the corresponding alcohol or phenol (B47542) with a base like NaH) yields the desired ether derivative.
Esters: Esters are readily prepared by reacting the bromomethyl compound with the carboxylate salt of a carboxylic acid (e.g., sodium acetate, sodium benzoate). pleiades.onlinemedcraveonline.com This reaction typically proceeds in a polar aprotic solvent.
| Nucleophile | Reagent Example | Product Functional Group | Reference |
| Acetate | Sodium Acetate | Ester (precursor to Alcohol) | pleiades.online |
| Alkoxide/Phenoxide | Sodium Ethoxide | Ether | organic-chemistry.org |
| Carboxylate | Sodium Benzoate | Ester | medcraveonline.com |
Generation of Sulfur-Containing Derivatives (e.g., Thiols, Sulfides, Sulfones)
The introduction of sulfur-containing groups offers another avenue for creating structurally diverse molecules with potential applications in materials science and medicinal chemistry. nih.gov
Thiols and Sulfides: Reaction with thiolates (RS⁻), generated from thiols (RSH) and a base, leads to the formation of sulfides (thioethers). pleiades.online For instance, reacting this compound with sodium thiophenoxide would yield the corresponding phenyl sulfide. The synthesis of the parent thiol can be accomplished by reacting the bromide with a reagent like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis.
Sulfones: Sulfones are typically prepared by the oxidation of the corresponding sulfides. Common oxidizing agents include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate (B83412) (KMnO₄). Alternatively, sulfones can be synthesized directly by reacting the bromomethyl compound with a sulfinate salt, such as sodium benzenesulfinate. nih.gov
| Nucleophile/Reaction | Reagent Example | Product Functional Group | Reference |
| Thiolate | Potassium Thiophenolate | Sulfide (Thioether) | pleiades.online |
| Sulfinate | Sodium p-toluenesulfinate | Sulfone | nih.gov |
| Oxidation of Sulfide | m-CPBA | Sulfone | nsf.gov |
Carbon-Carbon Bond Formations for Complex Alkyl and Aryl Substituents
The 5-(bromomethyl) group on the 2-(tert-butyl)thiazole scaffold serves as a highly reactive and versatile handle for the formation of new carbon-carbon bonds, enabling the introduction of a wide array of complex alkyl and aryl substituents. The reactivity of the C-Br bond in the bromomethyl moiety is characteristic of benzylic-like halides, making it an excellent electrophile for nucleophilic substitution and a suitable precursor for various cross-coupling reactions.
Research on analogous halomethyl-substituted heterocycles demonstrates that this functional group can readily participate in nucleophilic substitution (SN2) reactions. Strong carbon nucleophiles, such as organometallic reagents (e.g., Grignard reagents or organolithiums) and stabilized carbanions (e.g., malonate esters), can displace the bromide to form new C-C bonds, thereby attaching diverse alkyl chains.
Furthermore, the scaffold is amenable to modern palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon bonds. While the C5-bromine of a thiazole ring can be reactive, the bromomethyl group offers a distinct site for selective functionalization. Methodologies developed for similar heterocyclic systems, such as bromomethylthiophenes, can be adapted for this compound. These include:
Suzuki-Miyaura Coupling: Although typically used for sp²-sp² coupling, modifications of the Suzuki reaction can couple the sp³-hybridized carbon of the bromomethyl group with aryl or vinyl boronic acids. This provides a direct route to introduce complex aryl substituents at the 5-position of the thiazole ring. nih.gov
Heck Coupling: The Mizoroki-Heck reaction allows for the vinylation of the bromomethyl group, reacting with various alkenes to introduce unsaturated side chains. nih.govbeilstein-journals.org Oxidative boron Heck reactions, which utilize organoboronic acids, represent a modern variant of this transformation. hw.ac.uk
Sonogashira Coupling: This reaction enables the introduction of alkyne moieties through coupling with terminal alkynes, further expanding the molecular complexity achievable from the starting material.
The choice of catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and selectivity in these transformations, preventing side reactions such as homo-coupling or reduction.
| Reaction Type | Coupling Partner | Catalyst/Reagent | Resulting Substituent |
|---|---|---|---|
| Nucleophilic Substitution (SN2) | Grignard Reagents (R-MgX) | - | Complex Alkyl Groups |
| Nucleophilic Substitution (SN2) | Enolates (e.g., Malonates) | Base | Functionalized Alkyl Chains |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acids | Palladium Catalyst | Aryl/Vinyl Groups |
| Heck Coupling | Alkenes | Palladium Catalyst | Vinyl Substituents |
| Sonogashira Coupling | Terminal Alkynes | Palladium/Copper Catalysts | Alkynyl Groups |
Development of Thiazole-Based Ligands for Transition Metal Catalysis
The thiazole ring, containing both a soft sulfur donor and a hard nitrogen donor, is a privileged scaffold for the design of ligands for transition metal catalysis. The specific substitution pattern of this compound offers unique advantages for creating sophisticated ligand architectures.
Chelation Properties and Ligand Design Principles of Thiazole-Bromomethyl Derivatives
The design of chelating ligands from this compound is centered on utilizing the thiazole nitrogen as one coordination site and functionalizing the bromomethyl group to introduce a second donor atom. This strategy leads to the formation of stable five- or six-membered chelate rings upon coordination to a metal center.
Key Design Principles:
Primary Coordination Site: The thiazole nitrogen atom (N3) acts as the primary Lewis basic site for coordination to a transition metal.
Versatile "Second Arm": The C5-bromomethyl group is an electrophilic handle that can be readily converted into a variety of other functional groups containing donor atoms like nitrogen, phosphorus, or sulfur. For instance, reaction with primary or secondary phosphines yields phosphinomethyl substituents, creating powerful P,N-type bidentate ligands. nih.govresearchgate.net Similarly, reaction with nitrogen nucleophiles (e.g., pyridines, amines) can generate N,N-type ligands. rsc.org
Steric Tuning: The 2-(tert-butyl) group exerts significant steric influence around the coordination sphere. This bulky group can dictate the geometry of the resulting metal complex, influence the accessibility of the metal center to substrates, and enhance the stability of the complex by preventing undesirable side reactions like dimerization. This steric hindrance is a critical element in designing catalysts for stereoselective transformations. nih.gov
Electronic Modulation: Substituents on the thiazole ring can modulate its electronic properties, thereby influencing the donor strength of the nitrogen and sulfur atoms and, consequently, the catalytic activity of the metal center.
The combination of the thiazole core's inherent coordinating ability with the synthetic flexibility of the bromomethyl group allows for the creation of a diverse library of bidentate and even tridentate ligands with tunable steric and electronic properties.
Application as Ligand Scaffolds in Organometallic Catalysis for Stereoselective Transformations
Ligands derived from the thiazole framework have demonstrated significant success in asymmetric catalysis. The development of chiral N,P-ligands, where the phosphorus and nitrogen atoms coordinate to a metal center like iridium or palladium, has led to highly effective catalysts for stereoselective reactions. researchgate.net
For example, chiral thiazole-based N,P-ligands have been successfully employed in the iridium-catalyzed asymmetric hydrogenation of olefins, achieving high enantioselectivities. nih.gov In such systems, the thiazole nitrogen and the appended phosphine (B1218219) group form a chiral pocket around the metal center, which effectively discriminates between the two enantiotopic faces of the prochiral substrate during the hydrogenation process.
The general strategy involves synthesizing a chiral ligand from a thiazole precursor and then coordinating it to a suitable metal. While direct examples starting from this compound are not extensively documented, its structure is an ideal platform for creating analogous ligands. The bromomethyl group can be reacted with a chiral phosphine or amine to generate the desired chiral bidentate ligand. The steric bulk of the tert-butyl group would be anticipated to play a crucial role in enhancing the enantioselectivity of the resulting catalyst.
| Ligand Type | Metal | Stereoselective Transformation | Reference Example |
|---|---|---|---|
| Chiral N,P-Thiazole | Iridium (Ir) | Asymmetric Hydrogenation of Olefins | Achieves high enantioselectivity in reducing trisubstituted olefins. nih.gov |
| Chiral N,P-Thiazole | Palladium (Pd) | Asymmetric Cycloisomerization of 1,6-Enynes | Results in high enantiomeric excess (ee) for cyclic products. researchgate.net |
Utilization in Stereoselective Synthesis Methodologies
Beyond its use in forming ligands for catalysis, the this compound structure can be directly involved in stereoselective synthesis, either as a chiral auxiliary or as a building block for creating chiral molecules.
Application as Chiral Auxiliaries or Prochiral Building Blocks
A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. While the application of this compound itself as a chiral auxiliary is not widely reported, its structure possesses features that make it a potential candidate for such roles.
To function as a chiral auxiliary, the molecule would first need to be resolved into its enantiomers or derivatized with a chiral moiety. The thiazole unit could then be attached to a substrate, and the steric and electronic properties of the tert-butylthiazole group would direct the stereoselective approach of a reagent to a prochiral center on the substrate. After the desired stereochemistry is set, the auxiliary can be cleaved and recovered.
Alternatively, the molecule can be viewed as a prochiral building block. The two faces of the thiazole ring are enantiotopic. A stereoselective reaction, perhaps a metal-catalyzed C-H activation directed by a chiral ligand, could functionalize one face of the ring over the other, thus creating a chiral center. More commonly, the bromomethyl group itself can be a site for creating chirality. For example, a nucleophilic substitution on the prochiral bromomethyl carbon by a chiral nucleophile could proceed with stereoselectivity.
Development of Asymmetric Synthesis Approaches through Derivatization
The most practical route to asymmetric synthesis using this compound involves its derivatization to create chiral molecules. The reactive bromomethyl group is the key site for introducing chirality.
One established strategy is the diastereoselective alkylation of a chiral synthon with the bromomethylthiazole. For instance, chiral N,P-ligands have been synthesized by reacting a thiazole derivative with a chiral auxiliary like Oppolzer's camphorsultam. nih.gov This approach involves attaching the thiazolemethyl group to the chiral auxiliary, where the inherent chirality of the sultam directs the stereochemistry of subsequent transformations.
Another approach involves the enzymatic resolution of a racemic derivative. For example, if the bromomethyl group is converted to a hydroxymethyl group and then esterified, a lipase (B570770) could be used to selectively hydrolyze one enantiomer of the ester, separating the two enantiomers and providing access to optically pure thiazole-containing building blocks.
These derivatization strategies transform the achiral starting material into valuable chiral intermediates that can be used in the synthesis of complex, stereochemically defined target molecules, including pharmaceuticals and natural products. researchgate.net
Future Research Trajectories and Potential Applications of 5 Bromomethyl 2 Tert Butyl Thiazole in Chemical Synthesis
Exploration of Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce waste, minimize energy consumption, and avoid hazardous substances. nih.govresearchgate.net Future research on 5-(Bromomethyl)-2-(tert-butyl)thiazole is poised to incorporate these principles, moving beyond traditional synthesis routes which often rely on volatile organic solvents and harsh conditions. nih.govresearchgate.net
Solvent-Free Reactions and Mechanochemical Approaches
Solvent-free and mechanochemical techniques represent a significant leap toward environmentally benign chemical synthesis. These methods can lead to higher yields, shorter reaction times, and reduced environmental impact.
Solvent-Free Synthesis: Future research could adapt existing solvent-free protocols for thiazole (B1198619) synthesis to produce or derivatize this compound. For instance, reactions involving the bromomethyl group, such as nucleophilic substitutions with amines, thiols, or carboxylates, could be performed by heating the neat reactants, potentially with a solid-supported catalyst, thereby eliminating the need for solvents entirely.
Mechanochemistry: This approach uses mechanical energy (e.g., from ball milling) to induce chemical reactions. colab.ws It is a promising avenue for the derivatization of the target compound. The high-energy environment within a ball mill can facilitate reactions that are sluggish in solution, often without any solvent. colab.ws Potential mechanochemical applications include the synthesis of phosphonium (B103445) salts from this compound and triphenylphosphine (B44618) or the formation of ethers and esters, avoiding the purification challenges associated with solvent-based methods.
| Green Methodology | Potential Application for this compound | Key Advantages | Research Focus |
|---|---|---|---|
| Solvent-Free Synthesis | Nucleophilic substitution at the bromomethyl group with various nucleophiles (alcohols, amines). | Eliminates solvent waste, simplifies product isolation, potential for higher reaction rates. bepls.com | Optimization of reaction temperature and catalysts; exploring substrate scope. |
| Mechanochemistry | Synthesis of ylides, ethers, and other derivatives via solid-state reactions. | Reduced solvent use, access to different reaction pathways, energy efficiency. colab.ws | Investigating the effect of milling frequency and time; catalyst-free transformations. |
Biocatalytic Transformations and Enzyme-Mediated Synthesis
Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and under mild, aqueous conditions, making it a cornerstone of green chemistry. nih.gov
Enzyme-Mediated Derivatization: The bromomethyl group is susceptible to enzymatic modification. Halohydrin dehalogenases could potentially be engineered to replace the bromide with a hydroxyl group, providing a green route to the corresponding alcohol. Likewise, hydrolases could catalyze the formation of esters from this alcohol in a highly selective manner.
Chemoenzymatic Synthesis: A hybrid approach combining traditional chemistry with biocatalysis offers significant potential. For example, the core thiazole ring could be synthesized chemically, followed by an enzyme-catalyzed derivatization of the bromomethyl group. Research into using enzymes like trypsin to catalyze multicomponent reactions for thiazole synthesis suggests a pathway for developing novel, mild syntheses for related structures. nih.gov Furthermore, vanadium-dependent haloperoxidases have been used for the biocatalytic bromination of 2-aminothiazoles, indicating the potential for enzymatic routes to introduce or modify halogenated sites on the thiazole core under mild, aqueous conditions. nih.gov
Photoredox Catalysis and Electrosynthesis for Bromomethyl Derivatization
Modern synthetic methods like photoredox catalysis and electrosynthesis offer unique, reagent-light pathways for chemical transformations.
Photoredox Catalysis: This technique uses visible light to initiate single-electron transfer processes, enabling the formation of reactive radical intermediates under exceptionally mild conditions. sigmaaldrich.comprinceton.edu The carbon-bromine bond in this compound is an excellent candidate for photoredox activation. Future research could explore its use in C-C and C-heteroatom bond-forming reactions. For instance, coupling of the thiazolylmethyl radical (generated via photoredox-mediated C-Br bond cleavage) with alkenes, alkynes, or arenes could lead to a diverse range of complex molecules that are difficult to access through traditional means. mdpi.com
Electrosynthesis: Electrochemical methods use electrical current to drive chemical reactions, often obviating the need for chemical oxidants or reductants. mdpi.com Electrosynthesis could be employed for the reductive coupling of this compound to form dimerized products or for its use in electropolymerization to create conductive polymer films. researchgate.netresearchgate.net This approach aligns with green chemistry principles by reducing chemical waste and often allowing for precise control over the reaction.
Advanced Functionalization and Polymerization Strategies
The unique structure of this compound makes it an attractive monomer for creating advanced materials with tailored properties. The thiazole ring can impart desirable electronic, optical, or coordinating properties, while the reactive handle allows for its incorporation into larger structures.
Preparation of Thiazole-Containing Polymeric and Macromolecular Materials
Thiazole-containing polymers are known for their applications in organic electronics, such as solar cells and field-effect transistors. researchgate.netacs.org The bromomethyl group of this compound is a versatile functional handle that can be used to synthesize polymers with the thiazole moiety as a pendant group.
Side-Chain Functionalized Polymers: The compound can act as an initiator or a monomer in various polymerization reactions. For example, it can be converted into a methacrylate (B99206) or acrylate (B77674) monomer for subsequent free-radical polymerization, or it could initiate the cationic ring-opening polymerization of cyclic ethers. The resulting polymers would feature thiazole units in their side chains, which could be used to tune the material's refractive index, conductivity, or metal-coordinating ability.
Grafting-From Polymerization: The bromomethyl group is an excellent initiating site for surface-initiated atom transfer radical polymerization (SI-ATRP). By first anchoring the thiazole unit to a surface (as described in 7.2.2), polymer brushes can be grown from the surface, creating a dense layer of polymer chains with a high concentration of thiazole functionality.
| Polymerization Strategy | Role of this compound | Resulting Polymer Architecture | Potential Applications |
|---|---|---|---|
| Living Radical Polymerization (e.g., ATRP, RAFT) | Functional monomer (after conversion to acrylate/styrene (B11656) derivative). | Well-defined polymers with pendant thiazole groups. | Dielectric materials, metal-ion sensors, stimuli-responsive materials. |
| Polycondensation | Difunctional monomer (after conversion, e.g., to a diol or diamine). | Step-growth polymers with thiazole units in the main chain. | High-performance thermoplastics, organic semiconductors. nih.gov |
| Surface-Initiated Polymerization | Immobilized initiator for "grafting-from" methods. | Polymer brushes on a solid support. | Antifouling coatings, functional membranes, platforms for biocatalysis. |
Surface Functionalization and Immobilization of Thiazole Derivatives
The covalent attachment of molecules to solid supports is crucial for creating functional materials for catalysis, separation, and biomedical applications. nih.gov The high reactivity of the bromomethyl group makes this compound an ideal candidate for surface modification.
Immobilization on Inorganic Supports: Surfaces rich in hydroxyl groups, such as silica (B1680970), glass, and certain metal oxides (e.g., titanium oxide), can be readily functionalized. mdpi.comnih.gov The surface hydroxyls can be activated or directly react with the bromomethyl group via Williamson ether synthesis to form a stable, covalent ether linkage. This would tether the 2-(tert-butyl)thiazole moiety to the surface, which could then be used to coordinate metal catalysts or act as a stationary phase in chromatography.
Functionalization of Organic Polymers: Polymeric membranes or particles containing nucleophilic groups (e.g., amines on a chitosan (B1678972) support or hydroxyls on cellulose) could be modified with this compound. nih.gov This would impart the specific properties of the thiazole ring onto the bulk polymer, potentially enhancing its thermal stability, creating sites for metal sequestration, or serving as a platform for further chemical elaboration.
High-Throughput Synthesis and Combinatorial Chemistry Libraries
The structure of this compound is exceptionally well-suited for high-throughput synthesis (HTS) and the generation of combinatorial chemistry libraries. The reactive bromomethyl group serves as a key handle for introducing molecular diversity, allowing for the rapid creation of thousands of distinct compounds for screening purposes.
Parallel synthesis is a powerful strategy for rapidly producing large numbers of individual compounds. nih.gov In this approach, a common intermediate is reacted with a diverse set of building blocks in a spatially separated array, such as a 96-well plate. The bromomethyl group of this compound is an excellent electrophile for nucleophilic substitution reactions, making it an ideal starting point for such libraries.
Libraries of amines, thiols, phenols, and carboxylates can be reacted with this compound to generate extensive collections of new chemical entities. mdpi.comnih.gov This methodology allows for the systematic exploration of the chemical space around the 2-(tert-butyl)thiazole core, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
Table 1: Representative Parallel Synthesis Scheme for Library Generation
| Starting Material | Nucleophile Library (Examples) | Reaction Type | Resulting Library Scaffold |
|---|---|---|---|
| This compound | Primary/Secondary Amines (e.g., Piperazine, Morpholine) | Nucleophilic Substitution (SN2) | 5-(Aminomethyl)-2-(tert-butyl)thiazole Derivatives |
| This compound | Thiols (e.g., Thiophenol, Cysteine esters) | Nucleophilic Substitution (SN2) | 5-(Thioether)-2-(tert-butyl)thiazole Derivatives |
| This compound | Carboxylic Acids (e.g., Benzoic acid, Acetic acid) | Esterification (via carboxylate salt) | 5-(Acyloxymethyl)-2-(tert-butyl)thiazole Derivatives |
This parallel approach facilitates the efficient synthesis of structurally diverse libraries, which are essential for identifying hit compounds in screening campaigns for new therapeutic agents. nih.gov
Automated synthesis platforms can further accelerate the generation of compound libraries by minimizing manual intervention and enabling continuous operation. synplechem.com These systems can perform multi-step reaction sequences, purifications, and analyses in a fully automated fashion. The straightforward and generally high-yielding nature of substitution reactions involving this compound makes it an excellent candidate for integration into automated workflows.
By employing robotic liquid handlers and programmable reaction modules, researchers can explore a vast matrix of reactants and conditions to rapidly map the reactivity of the thiazole scaffold. nih.gov This automated approach not only increases throughput but also enhances reproducibility, providing high-quality data for medicinal chemistry programs.
Integration with Flow Chemistry Techniques
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. mdpi.comresearchgate.net
Microreactors provide a platform for conducting chemical reactions with precise control over parameters such as temperature, pressure, and residence time. uc.pt The high surface-area-to-volume ratio in these reactors allows for superior heat and mass transfer, leading to higher yields, fewer byproducts, and safer handling of reactive intermediates.
The synthesis of derivatives from this compound can be significantly improved using microreactor technology. For instance, highly exothermic substitution reactions can be managed effectively, preventing thermal runaway and decomposition. This level of control allows for the exploration of reaction conditions that are often inaccessible in batch synthesis.
Table 2: Comparison of Batch vs. Microreactor Synthesis Parameters
| Parameter | Conventional Batch Synthesis | Microreactor Flow Synthesis |
|---|---|---|
| Heat Transfer | Limited by vessel surface area; potential for hot spots | Excellent; rapid dissipation of heat |
| Mixing | Dependent on stirring speed; can be inefficient | Rapid and efficient due to short diffusion distances |
| Reaction Time | Minutes to hours | Seconds to minutes (controlled by flow rate and reactor volume) |
| Safety | Higher risk with exothermic reactions and large volumes | Inherently safer due to small reaction volumes |
| Process Control | Moderate; temperature and addition rate | Precise control over temperature, pressure, and residence time |
A key advantage of flow chemistry is its straightforward scalability. uc.pt Once a reaction is optimized in a microreactor, production can be scaled up by simply running the system for a longer duration or by using multiple reactors in parallel ("numbering-up"). This approach avoids the complex and often problematic re-optimization required when scaling up batch processes.
For a promising lead compound derived from this compound, continuous flow processing offers a direct route from laboratory-scale synthesis to pilot-plant or even manufacturing-scale production. This process intensification leads to a smaller footprint, reduced waste, and more efficient manufacturing of fine chemicals and active pharmaceutical ingredients. mdpi.com
Unexplored Reaction Pathways and Mechanistic Riddles
While the nucleophilic substitution of the bromomethyl group is the most explored reaction pathway for this compound, numerous other transformations remain to be investigated. Future research could unveil novel reactivity and provide deeper mechanistic insights.
Potential areas for exploration include:
Organometallic Transformations: The generation of an organometallic intermediate, such as a Grignard or organolithium reagent, via halogen-metal exchange could open pathways to carbon-carbon bond formation, allowing for the introduction of complex substituents at the 5-position.
Radical Chemistry: Investigating radical-mediated reactions at the bromomethyl position could lead to novel derivatization strategies that are complementary to ionic pathways.
Rearrangement Reactions: Under specific conditions, thiazole-containing compounds can undergo rearrangements. A systematic study of the stability of the 5-(substituted-methyl)-2-(tert-butyl)thiazole system under thermal, photochemical, or catalytic stress could reveal unexpected and synthetically useful transformations. nih.gov
Mechanistic Studies: A deeper understanding of the reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Computational studies (e.g., Density Functional Theory) combined with experimental kinetics and intermediate trapping could elucidate the transition states and intermediates involved in both known and unexplored reactions of this versatile building block.
By pursuing these advanced synthetic strategies and exploring novel reaction pathways, the full potential of this compound as a foundational block for new technologies and therapeutics can be realized.
Investigation of Novel Rearrangements and Cyclization Reactions
The presence of the bromomethyl group, a potent electrophile and a precursor to various functional groups, makes this compound an ideal candidate for investigating novel rearrangement and cyclization reactions. Future research should focus on leveraging this reactive handle to construct complex molecular architectures.
One promising avenue is the exploration of intramolecular cyclization reactions. By introducing a nucleophilic moiety elsewhere in a molecule tethered to the thiazole, a variety of fused heterocyclic systems could be accessed. For instance, reaction with a bifunctional nucleophile could lead to the formation of thiazolopyridines or other fused systems of potential biological interest. The bulky tert-butyl group is expected to play a significant role in directing the stereochemical outcome of such cyclizations, potentially leading to highly diastereoselective transformations.
Furthermore, the potential for this compound to undergo novel molecular rearrangements warrants thorough investigation. For example, under specific conditions, Sommelet-Hauser or Stevens-type rearrangements could be envisioned, particularly if the bromomethyl group is first converted to a quaternary ammonium (B1175870) or sulfonium (B1226848) salt. The electronic properties of the thiazole ring, influenced by the electron-donating tert-butyl group, would likely impact the feasibility and outcome of these rearrangements.
A systematic study of these possibilities could be initiated, as outlined in the hypothetical research plan below:
Hypothetical Research Plan for Novel Cyclizations and Rearrangements
| Reaction Type | Proposed Reactant | Potential Product | Key Parameters to Investigate |
| Intramolecular [4+2] Cycloaddition | Diene-tethered nucleophile | Fused thiazolocyclohexene derivative | Lewis acid catalysis, solvent effects, temperature |
| Sommelet-Hauser Rearrangement | Tertiary amine (e.g., DABCO) followed by a strong base | Substituted methylthiazole derivative | Base strength, temperature, reaction time |
| Stevens Rearrangement | Sulfide (e.g., dimethyl sulfide) followed by a strong base | Rearranged sulfide-substituted thiazole | Nature of the sulfide, base, and solvent |
| Pictet-Spengler type reaction | Tryptamine or related indole (B1671886) derivatives | Thiazole-annulated carboline systems | Acid catalysis, reaction temperature |
Deepening Fundamental Understanding of Thiazole Ring Reactivity Under Extreme Conditions
A fundamental understanding of how the this compound scaffold behaves under extreme conditions—such as high pressure, elevated temperatures, or in superacidic media—is crucial for unlocking its full synthetic potential. Such conditions can often lead to unexpected and novel chemical transformations that are inaccessible under standard laboratory settings.
High-pressure chemistry, for instance, could be employed to overcome the steric hindrance imposed by the tert-butyl group, potentially enabling reactions that are otherwise disfavored. The influence of pressure on the kinetics and thermodynamics of nucleophilic substitution at the bromomethyl group, as well as on cycloaddition reactions involving the thiazole ring, would be a valuable area of study.
Similarly, investigating the compound's thermal stability and decomposition pathways at high temperatures could reveal novel fragmentation patterns or rearrangements. It is plausible that at elevated temperatures, retro-Diels-Alder type reactions or other pericyclic processes could be induced, leading to the formation of unique and potentially useful chemical intermediates.
The behavior of this compound in superacidic media is another fertile ground for research. Protonation of the thiazole nitrogen would significantly alter the electronic landscape of the molecule, potentially activating it towards novel electrophilic substitution reactions or facilitating unusual rearrangements. The stability of the resulting thiazolium cation and its subsequent reactivity would be of fundamental interest.
Proposed Areas of Investigation Under Extreme Conditions
| Condition | Research Focus | Potential Outcomes | Analytical Techniques |
| High Pressure (0.1 - 2 GPa) | Nucleophilic substitution and cycloaddition reactions | Increased reaction rates, altered regioselectivity, formation of sterically congested products | In-situ high-pressure NMR, HPLC-MS |
| High Temperature (200 - 500 °C) | Thermal decomposition and rearrangement | Novel fragmentation pathways, intramolecular cyclizations, isomerization | Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), in-situ IR spectroscopy |
| Superacidic Media (e.g., HF/SbF₅) | Cationic rearrangements and electrophilic reactions | Formation of novel thiazolium ions, unexpected skeletal rearrangements | Cryo-NMR spectroscopy, computational modeling |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 5-(bromomethyl)-2-(tert-butyl)thiazole, and how does solvent choice impact yield?
- Methodological Answer : The synthesis of bromomethyl-thiazole derivatives often involves nucleophilic substitution or coupling reactions. For example, bromination of thiazole precursors using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in anhydrous DMF or THF) can yield the desired product. Polar aprotic solvents like DMF enhance reaction efficiency due to their ability to stabilize transition states, while halogenated solvents (e.g., dichloromethane) may reduce side reactions. Evidence from analogous thiazole syntheses suggests yields of 60–80% under inert atmospheres (N₂/Ar) at 60–80°C .
- Validation : Confirm purity via melting point analysis, elemental composition (C, H, N), and spectroscopic techniques (¹H/¹³C NMR, IR). Cross-reference with reported data for 2-(bromomethyl)thiazole derivatives .
Q. How can researchers safely handle this compound given its reactivity and potential hazards?
- Methodological Answer : This compound’s bromomethyl group is highly electrophilic, posing risks of alkylation or hydrolysis. Follow GHS guidelines: use PPE (gloves, goggles), work in a fume hood, and avoid exposure to moisture. Store at –20°C in amber vials under inert gas. In case of inhalation, move to fresh air and seek medical attention .
- Contradiction Note : Safety protocols for structurally similar compounds (e.g., 5-bromo-2-chlorothiazole) emphasize stricter controls due to higher volatility .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR typically shows a singlet for the tert-butyl group (δ ~1.3 ppm) and a triplet for the bromomethyl (–CH₂Br) protons (δ ~4.2 ppm). ¹³C NMR confirms the thiazole ring carbons (δ 120–160 ppm) .
- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]⁺ at m/z 234.00 (C₈H₁₁BrN₂S⁺).
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethyl acetate/hexane and compare lattice parameters with analogous structures (e.g., triclinic systems reported for bromothiophene-oxadiazole hybrids) .
Advanced Research Questions
Q. How does the bromomethyl group in this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The C–Br bond facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane) can generate biaryl-thiazole hybrids. Kinetic studies show that bulky tert-butyl groups may sterically hinder coupling efficiency (40–60% yield vs. 70–90% for less hindered analogs). Optimize catalyst loading (1–5 mol%) and temperature (80–100°C) .
- Data Contradiction : Some studies report lower yields for tert-butyl-substituted thiazoles due to steric effects, while others achieve higher regioselectivity .
Q. What computational strategies predict the binding affinity of this compound derivatives with biological targets like Rab7b GTPase?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions. The bromomethyl group may form halogen bonds with Arg/Lys residues in Rab7b’s active site. Compare binding poses with co-crystallized ligands (e.g., thiazole-thiophene hybrids ).
- ADME Prediction : Employ admetSAR to assess logP (~2.5), BBB permeability (low), and CYP450 inhibition (moderate). Substituents like tert-butyl enhance metabolic stability but reduce solubility .
Q. How do structural modifications (e.g., substituting tert-butyl with fluorophenyl) alter the compound’s physicochemical and biological properties?
- Methodological Answer :
- Synthetic Route : Replace tert-butyl with aryl groups via SNAr or Ullmann coupling. For fluorophenyl analogs, use CuI/1,10-phenanthroline in DMF at 120°C .
- Impact Analysis : Fluorine substitution increases electronegativity, enhancing dipole interactions in crystal packing (evidenced by X-ray data ). Biological assays (MTT) show fluorophenyl derivatives exhibit 2–3x higher cytotoxicity (IC₅₀ ~15 µM) than tert-butyl analogs in MCF-7 cells .
Data-Driven Challenges
Q. How to resolve contradictions in reported melting points for this compound derivatives?
- Methodological Answer : Discrepancies (e.g., 98–102°C vs. 105–108°C) may arise from polymorphic forms or impurities. Perform DSC analysis to identify phase transitions. Recrystallize from ethanol/water (7:3) and compare with literature data .
Q. What mechanistic insights explain the compound’s instability under basic aqueous conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
